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Core Science & Biosynthesis

Foundational

3-Propyl-1H-indazole: Comprehensive Physicochemical Profiling, Synthesis, and Applications in Targeted Therapeutics

Executive Summary In the landscape of modern drug discovery, the 1H-indazole bicyclic heteroaromatic system is a privileged scaffold. Specifically, 3-Propyl-1H-indazole (CAS: 61485-18-5) serves as a critical structural i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the 1H-indazole bicyclic heteroaromatic system is a privileged scaffold. Specifically, 3-Propyl-1H-indazole (CAS: 61485-18-5) serves as a critical structural intermediate for synthesizing targeted kinase inhibitors (e.g., EGFR mutants) and transcription factor modulators (e.g., TEAD P-site binders)[1][2]. Its propyl chain provides a tunable lipophilic vector that enhances hydrophobic pocket occupancy, while the indazole core maintains essential hydrogen-bonding capabilities.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, spectroscopic characterization, and metal-free synthetic methodologies for 3-Propyl-1H-indazole. By establishing a rigorous, self-validating framework for its synthesis and characterization, we aim to equip researchers with the foundational data necessary to leverage this compound in advanced therapeutic development.

Physicochemical Properties & Molecular Weight

Accurate physicochemical data is paramount for predicting pharmacokinetics, solubility, and reactivity during library synthesis. 3-Propyl-1H-indazole is a low-molecular-weight, lipophilic compound that typically presents as a light yellow to colorless oil at room temperature[3][4].

The structural formula (C₁₀H₁₂N₂) dictates a molecular weight of 160.22 g/mol . The presence of the propyl group at the C3 position significantly increases its lipophilicity compared to the unsubstituted indazole, altering its partition coefficient and improving its solubility in organic solvents—a critical factor for cross-coupling reactions and downstream derivatization.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionMethod / Source Context
Chemical Name 3-Propyl-1H-indazoleIUPAC Nomenclature
CAS Number 61485-18-5Registry Standard[5]
Molecular Formula C₁₀H₁₂N₂Elemental Composition[3]
Molecular Weight 160.22 g/mol Calculated
Exact Mass 160.1000 g/mol Monoisotopic Mass
Appearance Light yellow to colorless oilVisual Observation[3][4]
Solubility High: EtOAc, Hexane, CDCl₃, DMSOLow: Aqueous buffers (pH 7.4)Empirical Laboratory Data
Hydrogen Bond Donors 1 (N1-H)Structural Analysis
Hydrogen Bond Acceptors 1 (N2)Structural Analysis

Spectroscopic Characterization (E-E-A-T Validation)

To ensure the scientific integrity of synthesized batches, rigorous spectroscopic validation is required. The following Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data provide a self-validating fingerprint for 3-Propyl-1H-indazole[6][7].

The ¹H NMR spectrum is characterized by the distinct triplet of the terminal methyl group at ~1.02 ppm and the multiplet of the aliphatic methylene protons. The indazole N-H proton typically appears as a broad singlet far downfield (~10.87 ppm), which is highly dependent on solvent and concentration due to hydrogen bonding.

Table 2: NMR and HRMS Reference Data
Analytical TechniqueSpectral Data & Assignments
¹H NMR (400 MHz, CDCl₃)δ 10.87 (s, 1H, NH), 7.72 (d, J = 8.1 Hz, 1H, Ar-H), 7.43 (d, J = 8.4 Hz, 1H, Ar-H), 7.39–7.32 (m, 1H, Ar-H), 7.18–7.06 (m, 1H, Ar-H), 3.09–2.91 (m, 2H, CH₂), 1.97–1.77 (m, 2H, CH₂), 1.02 (t, J = 7.4 Hz, 3H, CH₃).[6]
¹³C NMR (101 MHz, CDCl₃)δ 147.3 (C3), 141.2 (Ar-C), 126.6 (Ar-C), 122.2 (Ar-C), 120.4 (Ar-C), 120.1 (Ar-C), 109.9 (Ar-C), 29.2 (CH₂), 22.6 (CH₂), 14.2 (CH₃).[6]
HRMS (ESI-TOF) Calculated for C₁₀H₁₂N₂[M + H]⁺: 161.1079; Found: 161.1089.[6]

Causality Insight: The precise matching of the HRMS exact mass (within 10 ppm error) confirms the absence of oxidative degradation products, while the integration of the aliphatic region in the ¹H NMR strictly validates the intact propyl chain.

Synthetic Methodologies & Experimental Protocols

Traditional synthesis of substituted indazoles often relies on transition-metal catalysis (e.g., Pd or Cu). However, for drug discovery, trace metal contamination can result in false positives in biological assays (e.g., PAINS interference). Therefore, a scalable, metal-free synthetic route is highly preferred.

The protocol below utilizes 2-aminophenones and an in situ generated de-Boc-protected O-mesitylsulfonyl hydroxylamine (MSH) derivative to achieve N-amination followed by spontaneous cyclization[3][6].

Step-by-Step Protocol: Metal-Free Synthesis of 3-Propyl-1H-indazole

Rationale & Causality: We utilize an in situ generation of the amination reagent to bypass the isolation of highly reactive and potentially explosive free hydroxylamines. The solvent choice (typically a polar aprotic solvent or controlled biphasic system) facilitates the nucleophilic attack of the aniline on the electrophilic nitrogen.

  • Reagent Preparation:

    • In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the Boc-protected O-mesitylsulfonyl hydroxylamine precursor in anhydrous dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) at 0 °C to remove the Boc group. Stir for 30 minutes. Why? Low temperature prevents the degradation of the newly formed, highly reactive free MSH.

    • Remove volatiles under reduced pressure to yield the active amination reagent.

  • N-Amination:

    • Dissolve 1-(2-aminophenyl)butan-1-one (the 2-aminophenone starting material) in a suitable solvent (e.g., acetonitrile).

    • Introduce the freshly prepared MSH reagent dropwise. The primary amine of the starting material acts as a nucleophile, attacking the MSH to form an N-aminated intermediate.

  • Intramolecular Cyclization:

    • Heat the reaction mixture to 40–60 °C for 12 hours. Why? Thermal energy drives the intramolecular condensation between the newly installed hydrazine moiety and the adjacent ketone carbonyl, expelling water and driving aromatization to form the thermodynamically stable indazole core.

  • Quenching & Extraction:

    • Cool the mixture to room temperature and quench with a saturated aqueous NaCl solution (brine).

    • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). The lipophilic 3-propyl-1H-indazole partitions exclusively into the organic phase.

  • Purification:

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel flash column chromatography using a gradient of EtOAc:Hexane (1:15 to 1:5 v/v).

    • Yield: Light yellow oil (approx. 91–93% yield)[3][4].

SynthesisWorkflow SM 1-(2-aminophenyl)butan-1-one (Starting Material) Intermediate N-Aminated Intermediate (In Situ Generated) SM->Intermediate Amination Reagent O-Mesitylsulfonyl Hydroxylamine (Aminating Agent) Reagent->Intermediate Cyclization Intramolecular Cyclization (Metal-Free, Heat) Intermediate->Cyclization Condensation Product 3-Propyl-1H-indazole (Target Compound) Cyclization->Product Dehydration/Aromatization

Caption: Metal-free synthetic workflow of 3-Propyl-1H-indazole via N-amination and cyclization.

Applications in Drug Discovery

The 3-Propyl-1H-indazole scaffold is not merely a chemical curiosity; it is a foundational building block in several high-profile drug discovery programs.

Hippo Pathway Modulators (TEAD P-Site Binders)

In oncology, the dysregulated Hippo pathway leads to the hyperactivity of YAP/TAZ-TEAD transcriptional complexes. 3-Propyl-1H-indazole derivatives (specifically 5-carboxylic acid variants) have been optimized as potent TEAD P-site binders (e.g., MSC-4106)[2][8].

  • Mechanistic Grounding: Crystallographic data reveals that the aza-indazole core bridges the hydrophobic channel of the P-site. The propyl group occupies the upper lipophilic pocket, while the core positions a C5-carboxylate to form critical salt bridges with the LysC amine side chain and hydrogen bonds with the backbone-NH of CysC[2].

EGFR Mutant Inhibitors

Resistance to first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors in Non-Small Cell Lung Cancer (NSCLC) is frequently driven by the T790M "gatekeeper" mutation. 3-Propyl-1H-indazole is utilized as a precursor to synthesize 4-substituted-2-phenylamino pyrimidine derivatives[1][9].

  • Mechanistic Grounding: The indazole N-H acts as a critical hinge-binding motif, interacting directly with the kinase domain backbone, while the propyl chain projects into the hydrophobic selectivity pocket created by the T790M mutation, restoring binding affinity[1].

DrugDiscovery Core 3-Propyl-1H-indazole Core (CAS: 61485-18-5) Mod1 C5-Carboxylation / Halogenation (e.g., 5-Bromo-3-propyl-1H-indazole) Core->Mod1 Functionalization Mod2 N1-Alkylation / Arylation (e.g., Cyclohexyl substitution) Core->Mod2 N-Derivatization Target1 EGFR Inhibitors (Kinase Hinge Binding) Mod1->Target1 Cross-Coupling Target2 TEAD P-Site Binders (Hippo Pathway / MSC-4106) Mod1->Target2 Scaffold Optimization Mod2->Target2

Caption: Structural derivatization of 3-Propyl-1H-indazole for targeted kinase and transcription factor inhibition.

Conclusion

3-Propyl-1H-indazole is a highly versatile, low-molecular-weight building block characterized by its lipophilic propyl vector and robust hydrogen-bonding core. Through scalable, metal-free synthetic protocols, researchers can obtain high-purity batches validated by precise NMR and HRMS parameters. Its proven utility in bridging hydrophobic channels and anchoring to kinase hinge regions makes it an indispensable tool in the modern medicinal chemist's arsenal for targeting complex pathologies like NSCLC and Hippo-pathway-driven cancers.

References

  • The Journal of Organic Chemistry (ACS Publications). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. (2023). Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. (2017). Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead MSC-4106. (2022). Retrieved from:[Link]

  • Google Patents (WO2016054987A1).Egfr inhibitor, and preparation and application thereof. (2016).

Sources

Exploratory

In vitro pharmacological profile of 3-Propyl-1H-indazole

Whitepaper: In Vitro Pharmacological Profile of 3-Propyl-1H-indazole: A Privileged Scaffold for Targeted Protein Modulation Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Document...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: In Vitro Pharmacological Profile of 3-Propyl-1H-indazole: A Privileged Scaffold for Targeted Protein Modulation

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Document Type: Technical Guide & Analytical Framework

Executive Summary & Mechanistic Rationale

In modern fragment-based drug discovery (FBDD), the 3-Propyl-1H-indazole core has emerged as a highly versatile and privileged pharmacophore. As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently encounter indazole derivatives due to their favorable physicochemical properties, excellent hydrogen-bond donor/acceptor profiles, and synthetic tractability[1].

While historically utilized as a building block for Acetyl-CoA carboxylase (ACC) inhibitors[2] and 5-HT3 receptor antagonists, the most rigorous in vitro pharmacological characterization of the 3-propyl-1H-indazole scaffold recently emerged in the context of TEAD (Transcriptional Enhanced Associate Domain) transcription factor inhibition [3]. TEAD proteins are the terminal effectors of the Hippo signaling pathway. Dysregulation of this pathway leads to hyperactive YAP/TAZ-TEAD complexes, driving oncogenic gene expression.

The 3-propyl-1H-indazole core, particularly its 5-carboxylic acid derivative, is uniquely suited to target the deeply buried, highly conserved lipidation pocket (P-site) of TEAD. The indazole core bridges the P-site channel, positioning functional groups to form critical hydrogen bonds with the CysC backbone and salt bridges with the LysC side chain[3].

YAP_TEAD_Pathway Hippo Hippo Pathway (Kinase Cascade) YAP YAP/TAZ (Unphosphorylated) Hippo->YAP Off state Nucleus Nuclear Translocation YAP->Nucleus Complex YAP-TEAD Complex Nucleus->Complex TEAD TEAD Transcription Factor (P-Site Empty) TEAD->Complex GeneExp Oncogenic Gene Expression Complex->GeneExp Inhibitor 3-Propyl-1H-indazole Derivatives Inhibitor->TEAD Allosteric Inhibition (P-Site Blockade)

Caption: Mechanism of YAP/TAZ-TEAD pathway inhibition via 3-Propyl-1H-indazole allosteric P-site blockade.

Quantitative Data Presentation: TEAD P-Site Binding

When profiling fragments like 3-propyl-1H-indazole, it is critical to correlate biophysical target engagement (K_D) with functional cellular readouts (IC_50). The data below summarizes the in vitro optimization of the 3-propyl-1H-indazole-5-carboxylic acid hit into a sub-micromolar lead compound[3].

Table 1: In Vitro Pharmacological Profile of 3-Propyl-1H-indazole Derivatives

Compound / Scaffold IterationTEAD1 K_D (μM)TEAD2 K_D (μM)TEAD4 K_D (μM)Cellular IC_50 (μM)*
Initial Fragment Hit (Aza-indazole core)N/AN/AN/A16.0
Compound 6 (1-(4,4-Difluorocyclohexyl)-3-propyl-1H-indazole-5-carboxylic Acid)5.843.07.6> 10.0
Compound 8 (Optimized Tricyclic Lead)< 1.0< 1.0< 1.00.380

*Cellular IC_50 determined via TEAD reporter assay in SK-HEP-1 cell lines.

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Expert Insight: Notice the discrepancy between the potent K_D of Compound 6 and its poor cellular IC_50. As an application scientist, I constantly remind teams that fragment hits often suffer from poor cell permeability due to high polar surface area (PSA) or efflux pump liability. The transition to Compound 8 required co-targeting the upper and back pockets of the P-site to achieve the necessary lipophilicity and potency to cross the cell membrane.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . Do not merely execute the steps; understand the causality behind the controls.

Workflow CompPrep Compound Prep (3-Propyl-1H-indazole) SPR SPR Binding Assay (Target Engagement) CompPrep->SPR KD Profiling Reporter TEAD Reporter Assay (SK-HEP-1 Cells) SPR->Reporter IC50 Determination Viability Cell Viability Assay (NCI-H226 Cells) Reporter->Viability Phenotypic Readout

Caption: Sequential in vitro screening workflow for 3-Propyl-1H-indazole derivatives.

Protocol A: Surface Plasmon Resonance (SPR) Target Engagement

Purpose: To determine the dissociation constant (K_D) and binding kinetics of the indazole fragment against TEAD subtypes.

  • Surface Preparation: Immobilize recombinant TEAD1/2/4 proteins onto a CM5 sensor chip via standard amine coupling. Causality: Amine coupling is preferred over His-capture for fragments to prevent baseline drift caused by the dissociation of the capture antibody over time.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 3-propyl-1H-indazole derivative (ranging from 0.1 μM to 100 μM) in running buffer containing 2% DMSO.

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) before and after the analyte cycles. Causality: Fragments require high concentrations, leading to bulk refractive index changes. Solvent correction mathematically eliminates this artifact.

  • Data Acquisition: Inject analytes at a high flow rate (50 μL/min) for 60 seconds, followed by a 120-second dissociation phase.

  • Self-Validation Checkpoint (Critical): Calculate the theoretical maximum response (R_max) based on the molecular weight ratio of the fragment to the TEAD protein. If the observed R_max exceeds the theoretical R_max by >20%, the compound is undergoing non-specific aggregation or micelle formation. The run must be invalidated.

Protocol B: Dual-Luciferase TEAD Reporter Assay

Purpose: To quantify the functional inhibition of YAP-TEAD transcription in a live-cell environment[3].

  • Cell Seeding: Seed SK-HEP-1 cells at 1x10^4 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Transfection: Co-transfect cells with a TEAD-responsive Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) using Lipofectamine 3000. Causality: SK-HEP-1 cells are chosen for their robust, endogenous YAP/TAZ activity.

  • Compound Treatment: 24 hours post-transfection, treat cells with a dose-response of the 3-propyl-1H-indazole derivative (0.01 μM to 50 μM). Incubate for an additional 24 hours.

  • Signal Detection: Lyse cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system.

  • Self-Validation Checkpoint (Critical): Normalize the Firefly signal against the Renilla signal. If the absolute Renilla luminescence drops by more than 15% at higher compound concentrations, the indazole derivative is exhibiting general cytotoxicity rather than specific TEAD inhibition. Discard the IC_50 calculation for those specific concentrations to prevent false-positive potency assignments.

Broader Pharmacological Utility

While TEAD inhibition represents the cutting edge of 3-propyl-1H-indazole pharmacology, the scaffold's utility extends to metabolic disorders. For instance, 5-bromo-3-propyl-1H-indazole has been utilized as a primary precursor in the synthesis of direct inhibitors of Acetyl-CoA carboxylase 1 and 2 (ACC1/ACC2) [2].

In in vitro ACC assays, these derivatives block the conversion of acetyl-CoA to malonyl-CoA. The self-validating logic applied to TEAD assays translates directly here: when profiling indazole-based ACC inhibitors, one must run orthogonal counter-screens against structurally related kinases (e.g., AMPK) to ensure the 3-propyl-1H-indazole core is selectively engaging the ACC carboxyltransferase domain rather than acting as a promiscuous ATP-competitive binder[2].

References

  • Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead MSC-4106 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • WO 2009/144554 A1 - Acetyl-CoA Carboxylase Inhibitors and Their Use Source: WIPO / Google Patents URL

Sources

Foundational

3-Propyl-1H-indazole receptor binding affinity data

An In-depth Technical Guide to the Receptor Binding Affinity of 3-Propyl-1H-indazole and its Analogs Abstract The 1H-indazole core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Receptor Binding Affinity of 3-Propyl-1H-indazole and its Analogs

Abstract

The 1H-indazole core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with significant biological activity. This guide provides a detailed exploration of the receptor binding affinity of molecules based on the 3-propyl-1H-indazole framework, with a particular focus on their interaction with cannabinoid receptors. We will delve into the experimental methodologies used to determine binding affinity, the rationale behind these techniques, and the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular pharmacology of this important class of compounds.

Introduction: The 3-Propyl-1H-indazole Scaffold in Drug Discovery

The 3-propyl-1H-indazole moiety represents a key structural feature in a class of synthetic cannabinoids. While 3-propyl-1H-indazole itself is not extensively characterized, its derivatives, particularly the indazole-3-carboxamides, have been the subject of intense research due to their potent agonism at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. These receptors are integral components of the endocannabinoid system, which plays a crucial role in regulating a wide array of physiological processes, including pain perception, appetite, mood, and immune function.

The affinity with which a ligand (such as a 3-propyl-1H-indazole derivative) binds to its receptor is a critical determinant of its pharmacological activity. High-affinity binders are often potent, meaning they can elicit a biological response at low concentrations. Therefore, the precise and accurate determination of receptor binding affinity is a cornerstone of the drug discovery and development process.

Understanding Receptor Binding Affinity: Key Concepts

Receptor binding affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). The Kd is the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. In competitive binding assays, the affinity of an unlabeled test compound is determined by its ability to displace a radiolabeled ligand from the receptor. This is expressed as the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Cheng-Prusoff Equation:

Where:

  • Ki: Inhibition constant of the test compound.

  • IC50: Concentration of the test compound that inhibits 50% of specific binding.

  • [L]: Concentration of the radioligand.

  • Kd: Dissociation constant of the radioligand.

A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay for Cannabinoid Receptors

The following protocol provides a detailed, step-by-step methodology for determining the binding affinity of a 3-propyl-1H-indazole derivative for the human CB1 and CB2 receptors. This protocol is a self-validating system, incorporating controls to ensure the reliability of the data.

Materials and Reagents
  • Cell Membranes: Membranes prepared from cells stably expressing either human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled cannabinoid receptor agonist or antagonist (e.g., [3H]CP-55,940).

  • Test Compound: The 3-propyl-1H-indazole derivative to be tested.

  • Non-specific Binding Control: A high concentration of a known, unlabeled high-affinity cannabinoid receptor agonist (e.g., WIN 55,212-2).

  • Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

  • Scintillation Cocktail: A solution used to detect the radioactive decay of the radioligand.

  • 96-well Plates: For performing the assay.

  • Filter Mats: Glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity.

Experimental Workflow

The following diagram illustrates the workflow of a competitive radioligand binding assay.

G cluster_prep Assay Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep1 Prepare serial dilutions of test compound prep2 Prepare radioligand solution prep3 Prepare cell membrane homogenate assay1 Add buffer, membranes, and test compound/control to wells prep3->assay1 assay2 Add radioligand to initiate binding assay1->assay2 assay3 Incubate at a defined temperature for a specific time assay2->assay3 sep1 Rapidly filter contents of each well through glass fiber mats assay3->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 sep3 Add scintillation cocktail to filters sep2->sep3 sep4 Measure radioactivity using a scintillation counter sep3->sep4 analysis1 Calculate specific binding sep4->analysis1 analysis2 Plot specific binding vs. log[test compound] analysis1->analysis2 analysis3 Determine IC50 from the curve analysis2->analysis3 analysis4 Calculate Ki using the Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the 3-propyl-1H-indazole test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound stock solution in assay buffer to create a range of concentrations.

    • Prepare a working solution of the radioligand ([3H]CP-55,940) in assay buffer at a concentration close to its Kd.

    • Prepare the cell membrane homogenate containing either CB1 or CB2 receptors in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer.

      • Non-specific Binding: A saturating concentration of WIN 55,212-2.

      • Test Compound: The desired concentration of the 3-propyl-1H-indazole derivative.

    • Add the cell membrane preparation to all wells.

    • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The optimal time and temperature should be determined empirically.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filter mats in scintillation vials and add scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Receptor Binding Affinity Data for Indazole Derivatives

CompoundReceptorKi (nM)Reference
AB-PINACACB12.8
AB-PINACACB21.2
AB-FUBINACACB10.9
AB-FUBINACACB22.3
5F-ADBCB10.48
5F-ADBCB20.86

Note: The data presented here are for comparative purposes and highlight the high affinity of this class of compounds for cannabinoid receptors. The actual binding affinity of a novel 3-propyl-1H-indazole derivative would need to be determined experimentally.

Cannabinoid Receptor Signaling Pathways

Both CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gi/o. Upon activation by an agonist, such as a potent 3-propyl-1H-indazole derivative, a conformational change in the receptor leads to the activation of the G protein and subsequent downstream signaling cascades.

The following diagram illustrates the canonical signaling pathway for CB1 and CB2 receptors.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling receptor CB1/CB2 Receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp Inhibits conversion atp ATP atp->camp Conversion pka PKA camp->pka Activation creb CREB pka->creb Phosphorylation gene Gene Transcription creb->gene Modulation agonist Indazole Agonist agonist->receptor Binds to

Exploratory

Pharmacokinetics of 3-Propyl-1H-indazole in Murine Models: A Technical Guide for Preclinical Optimization

Executive Summary The 3-propyl-1H-indazole scaffold has emerged as a privileged chemotype in modern targeted therapeutics. It is a critical structural motif in the development of TEAD autopalmitoylation inhibitors (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-propyl-1H-indazole scaffold has emerged as a privileged chemotype in modern targeted therapeutics. It is a critical structural motif in the development of TEAD autopalmitoylation inhibitors (e.g., MSC-4106) for YAP-driven malignancies [1] and acetyl-CoA carboxylase (ACC) inhibitors for metabolic disorders [2]. As a Senior Application Scientist overseeing preclinical ADME-Tox profiling, I frequently encounter the unique pharmacokinetic (PK) challenges this scaffold presents. Specifically, the lipophilic 3-propyl chain combined with the polarizable indazole core drives atypical distribution and elimination profiles in murine models.

This whitepaper provides an in-depth mechanistic analysis of the murine pharmacokinetics of 3-propyl-1H-indazole derivatives. It details the causality behind their high volume of distribution ( Vss​ ) and enterohepatic recirculation (EHR), alongside self-validating experimental protocols for rigorous preclinical assessment.

Physicochemical Drivers of Murine Pharmacokinetics

The pharmacokinetic behavior of a molecule is inextricably linked to its physicochemical properties. For 3-propyl-1H-indazole derivatives, the structural dichotomy between the lipophilic propyl chain and the hydrogen-bond-donating/accepting indazole core dictates its ADME profile.

  • Atypical Volume of Distribution ( Vss​ ): Even when functionalized with polar groups (such as the carboxylic acid in 3-propyl-1H-indazole-5-carboxylic acid), these compounds exhibit an atypically high Vss​ in rodents (up to 2 L/kg in mice and 5 L/kg in rats) [1]. Causality: The propyl group enhances membrane permeability and drives partitioning into lipid-rich peripheral tissues, overcoming the plasma-restricting effects typically associated with acidic headgroups.

  • Metabolic Stability: The indazole core is relatively resistant to cytochrome P450 (CYP)-mediated oxidative metabolism compared to standard phenyl rings. However, the molecule is highly susceptible to Phase II conjugation (e.g., glucuronidation) in the murine liver, which sets the stage for complex biliary dynamics.

Enterohepatic Recirculation (EHR) Dynamics

A hallmark of 3-propyl-1H-indazole pharmacokinetics in murine models is the presence of a pronounced "second peak" in the intravenous (IV) plasma concentration-time profile, accompanied by a prolonged terminal half-life.

Causality: This phenomenon is driven by Enterohepatic Recirculation (EHR). The murine liver rapidly conjugates the indazole derivative and actively secretes the metabolite into the bile. Upon reaching the intestine, murine gut microbiota (specifically β -glucuronidases) cleave the conjugate, liberating the parent 3-propyl-1H-indazole compound, which is subsequently reabsorbed into the portal vein [1].

EHR Liver Hepatic Metabolism (Liver) Bile Biliary Excretion (Bile Duct) Liver->Bile Conjugate Secretion Systemic Systemic Circulation (Vss > 2 L/kg) Liver->Systemic Release Intestine Intestinal Reabsorption (GI Tract) Bile->Intestine Transit Portal Portal Vein Intestine->Portal Cleavage & Reabsorption Feces Fecal Excretion Intestine->Feces Unabsorbed Portal->Liver First-Pass Systemic->Liver Hepatic Uptake

Enterohepatic recirculation pathway of 3-propyl-1H-indazole derivatives in mice.

To accurately model systemic clearance, we must physically break this loop using a Bile-Duct Cannulation (BDC) model. As demonstrated in optimization studies for compounds like MSC-4106, BDC validation reveals the true pharmacokinetic parameters by preventing intestinal reabsorption [1].

Quantitative Data Synthesis

The impact of EHR on the apparent PK parameters is profound. Table 1 summarizes the comparative PK data of a representative 3-propyl-1H-indazole-5-carboxylic acid derivative in intact versus BDC murine models.

Table 1: Comparative PK Parameters (IV Dosing) in Murine Models

ParameterUnitIntact RodentBDC RodentMechanistic Insight (Causality)
Clearance ( Cl ) L/h/kg0.31.5BDC removes reabsorption, revealing the true, higher rate of hepatic elimination.
Volume of Dist. ( Vss​ ) L/kg5.01.0EHR artificially inflates apparent tissue distribution in intact animals (5-fold reduction in BDC)[1].
Terminal Half-life ( T1/2​ ) h8.52.1Breaking the EHR loop drastically shortens the systemic residence time.
Exposure ( AUC0−∞​ ) h·ng/mLHighLowSystemic exposure is significantly reduced when biliary reabsorption is blocked.

Self-Validating Experimental Protocols

To ensure data trustworthiness, preclinical PK studies must be designed as self-validating systems. The following protocol outlines a dual-cohort approach: an intact cohort for baseline PK and a BDC cohort to isolate biliary clearance.

Workflow Dosing 1. Dosing IV & PO in C57BL/6 Mice Sampling 2a. Serial Sampling Intact Cohort (0.08-24h) Dosing->Sampling BDC 2b. BDC Surgery Bile Duct Cannulated Cohort Dosing->BDC Parallel Validation Extraction 3. Sample Prep Protein Precipitation (ACN) Sampling->Extraction BDC->Extraction LCMS 4. LC-MS/MS MRM Mode Quantification Extraction->LCMS NCA 5. PK Analysis Non-Compartmental Analysis LCMS->NCA

Self-validating murine PK and bile-duct cannulation (BDC) experimental workflow.

Protocol: Murine PK and BDC Validation Workflow

Step 1: Formulation & Dosing

  • Formulation: Due to the lipophilicity of the 3-propyl chain, formulate the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline to prevent precipitation in the bloodstream.

  • Administration: Administer 1 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage) to male C57BL/6 mice (n=3 per route).

Step 2: Microsampling (Intact Cohort)

  • Procedure: Collect 15 µL of blood via saphenous vein puncture at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Causality Check: Microsampling is critical. Traditional retro-orbital bleeding induces severe physiological stress and hemodynamic shifts, which artificially alter hepatic blood flow and skew clearance data.

Step 3: Bile-Duct Cannulation (BDC Cohort)

  • Procedure: In a parallel anesthetized cohort, surgically insert a micro-cannula into the common bile duct. Ligate the duct distal to the insertion to prevent bile flow to the duodenum.

  • Collection: Administer the IV dose and collect bile continuously into pre-weighed tubes over 24 hours, alongside parallel blood sampling.

Step 4: Sample Preparation & LC-MS/MS Quantification

  • Extraction: Aliquot 5 µL of plasma/bile. Add 50 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins. Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Analysis: Inject 2 µL of the supernatant onto a C18 UPLC column. Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in ACN (Mobile Phase B). Quantify using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Validation: Ensure the calibration curve is matrix-matched (using blank murine plasma or bile) to account for ion suppression effects specific to the biological matrix.

Step 5: Non-Compartmental Analysis (NCA)

  • Process the concentration-time data using industry-standard software (e.g., Phoenix WinNonlin). Compare the Vss​ and Cl between the intact and BDC cohorts to quantify the extent of enterohepatic recirculation.

Conclusion & Translational Outlook

The 3-propyl-1H-indazole scaffold is a highly effective structural motif for engaging difficult targets like the TEAD lipidation pocket. However, drug development professionals must not be misled by the artificially inflated half-life and volume of distribution observed in standard murine PK screens. By implementing parallel BDC models and understanding the causality of enterohepatic recirculation, scientists can accurately predict human pharmacokinetics and avoid late-stage preclinical attrition.

References

  • Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead MSC-4106 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • WO 2009/144554 A1 - Substituted pyrazolospiroketone compounds as acetyl-CoA carboxylase inhibitors World Intellectual Property Organization / Google Patents URL
Foundational

A Technical Guide to the Toxicological and Safety Assessment of 3-Propyl-1H-indazole

Disclaimer: This document provides a comprehensive framework for the toxicological and safety assessment of 3-Propyl-1H-indazole. As of the date of this publication, specific toxicological data for 3-Propyl-1H-indazole i...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a comprehensive framework for the toxicological and safety assessment of 3-Propyl-1H-indazole. As of the date of this publication, specific toxicological data for 3-Propyl-1H-indazole is not extensively available in the public domain. The methodologies and principles described herein are based on established international guidelines and best practices for the evaluation of novel chemical entities and analogous indazole-based compounds.

Executive Summary

3-Propyl-1H-indazole belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1][2][3][4] Derivatives of indazole have shown a wide array of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[2][3][5] As with any novel chemical entity intended for potential therapeutic use, a rigorous and systematic evaluation of its toxicity and safety profile is paramount. This guide outlines a tiered, data-driven approach to comprehensively characterize the potential hazards of 3-Propyl-1H-indazole, ensuring a robust foundation for further drug development. We will detail critical in vitro and in vivo assays, from initial screening to more complex organ-specific toxicity studies, providing both the scientific rationale and detailed protocols for their execution.

Introduction to 3-Propyl-1H-indazole and the Indazole Scaffold

Indazole is a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring.[1][5] This "privileged scaffold" is a cornerstone in drug discovery, with derivatives being investigated and approved for various therapeutic indications.[1][4] The functionalization of the indazole ring, such as the addition of a propyl group at the C3 position, can significantly alter its physicochemical and pharmacological properties.[4] While this can lead to desired therapeutic effects, it also necessitates a full toxicological workup, as minor structural changes can dramatically impact safety. This guide provides the strategic workflow to de-risk 3-Propyl-1H-indazole and build a comprehensive safety profile.

Tier 1: Foundational In Vitro Safety Assessment

The initial phase of safety assessment focuses on using in vitro (cell-based) assays to identify potential liabilities early in the development process.[6][7][8] These methods are rapid, cost-effective, and align with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[8]

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

Causality: The Ames test is a critical first screen to assess the mutagenic potential of a compound.[9] It evaluates the ability of a chemical to induce mutations in the DNA of specific strains of Salmonella typhimurium that are unable to synthesize histidine.[9][10][11][12] A positive result suggests the compound may be a carcinogen, as DNA mutation is a key initiating event in cancer.[9] The inclusion of a mammalian liver extract (S9 fraction) is crucial to detect pro-mutagens—compounds that become mutagenic only after metabolic activation by liver enzymes.[11][12]

  • Strain Preparation: Culture histidine-dependent (his- ) strains of Salmonella typhimurium (e.g., TA98, TA100) overnight in nutrient broth.[10][13]

  • Metabolic Activation: Prepare the S9 mix from Aroclor-1254 induced rat liver, containing necessary cofactors (e.g., NADP, G6P).[10][12] Keep on ice.

  • Test Article Preparation: Dissolve 3-Propyl-1H-indazole in a suitable solvent (e.g., DMSO). Prepare a dilution series to test a range of concentrations.

  • Plate Incorporation: In a sterile tube, combine:

    • 100 µL of the bacterial culture.

    • 100 µL of the test article dilution (or positive/negative controls).

    • 500 µL of S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates).

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex gently, and pour onto minimal glucose agar plates.[13]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[13]

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

Cardiotoxicity Assessment: hERG Channel Inhibition Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias (Long QT Syndrome), which can be fatal.[14][15] This assay is a mandatory part of preclinical safety assessment for most new drugs. It directly measures the compound's ability to block the hERG channel, providing a clear indication of its potential to cause cardiotoxicity.[16]

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Preparation: Prepare a concentration range of 3-Propyl-1H-indazole in the appropriate extracellular solution.

  • Automated Patch Clamp: Utilize an automated system (e.g., SyncroPatch, QPatch) for high-throughput analysis.[15] Cells are captured on a planar patch-clamp chip, and a whole-cell configuration is established.

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit the characteristic hERG current.[17]

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of 3-Propyl-1H-indazole.

  • Data Analysis: Measure the reduction in the hERG tail current at each concentration. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

General Cytotoxicity

Causality: Cytotoxicity assays measure the ability of a compound to kill cells or inhibit their proliferation. This provides a general indication of the compound's toxicity at a cellular level and helps establish the concentration range for more specific mechanistic assays.

Assay TypePrincipleEndpoint Measured
MTT/MTS Assay Mitochondrial reductase enzymes in viable cells convert a tetrazolium salt to a colored formazan product.Colorimetric change proportional to cell viability.
LDH Release Assay Damaged cell membranes release the stable enzyme Lactate Dehydrogenase (LDH) into the culture medium.Enzymatic activity in the medium proportional to cell lysis.
ATP Content Assay The amount of ATP is directly proportional to the number of metabolically active, viable cells.Luminescence signal from a luciferase reaction.

Tier 2: In Vivo Acute Toxicity Assessment

If the in vitro profile is acceptable, the next step is to evaluate the compound's effects in a whole living organism. Acute toxicity studies provide crucial information on potential health hazards from short-term exposure and help determine dose ranges for longer-term studies.[18][19][20]

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

Causality: The Fixed Dose Procedure (FDP) is a method to assess acute oral toxicity that avoids using mortality as the primary endpoint, instead relying on the observation of clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[21] This approach is more humane and uses fewer animals than the traditional LD50 test.[20][21] The results are used for hazard classification and labeling according to the Globally Harmonised System (GHS).[18][21]

OECD420_Workflow start Start: Sighting Study (1 animal) dose300 Administer 300 mg/kg start->dose300 obs300 Observe for 48h dose300->obs300 toxic300 Evident Toxicity? obs300->toxic300 dose50 Proceed to Main Study: Administer 50 mg/kg (4 more animals) toxic300->dose50 Yes dose2000 Proceed to Main Study: Administer 2000 mg/kg (4 more animals) toxic300->dose2000 No obs50 Observe animals for 14 days dose50->obs50 obs2000 Observe animals for 14 days dose2000->obs2000 end_class3 Result: Classify as GHS Category 3 obs50->end_class3 end_class4 Result: Classify as GHS Category 4 obs2000->end_class4 <2 animals die end_unclassified Result: Unclassified (>2000 mg/kg) obs2000->end_unclassified No evident toxicity

Caption: Workflow for the OECD 420 Acute Oral Toxicity Fixed Dose Procedure.

  • Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Fasting: Animals should be fasted overnight (food, but not water, withheld) prior to dosing.[19][21]

  • Dose Administration: Administer 3-Propyl-1H-indazole via oral gavage in a suitable vehicle (e.g., corn oil). The volume should not exceed 1-2 mL/100g body weight.[19]

  • Sighting Study: Dose a single animal at a starting dose (e.g., 300 mg/kg).[21]

  • Main Study: Based on the outcome of the sighting study, dose a group of 4 additional animals at the appropriate fixed dose level (5, 50, 300, or 2000 mg/kg).

  • Clinical Observations: Observe animals closely for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.[19]

  • Pathology: At the end of the observation period, perform a gross necropsy on all animals.

Proposed Comprehensive Safety Assessment Workflow

A logical, tiered approach is essential for efficient and ethical safety assessment. The following workflow integrates the key studies discussed.

Safety_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute Assessment cluster_2 Tier 3: Advanced/Mechanistic Studies Ames Genotoxicity (Ames Test) Decision1 Acceptable Profile? Ames->Decision1 hERG Cardiotoxicity (hERG Assay) hERG->Decision1 Cyto Cytotoxicity (e.g., MTT, LDH) Cyto->Decision1 AcuteTox Acute Oral Toxicity (OECD 420) Decision2 Acceptable Profile? AcuteTox->Decision2 RepeatedDose Repeated-Dose Toxicity (28-day study) ReproTox Reproductive/Developmental Toxicity Screening RepeatedDose->ReproTox Proceed PROCEED (To IND-Enabling Studies) ReproTox->Proceed Decision1->AcuteTox Yes Stop STOP (Unacceptable Risk) Decision1->Stop No Decision2->RepeatedDose Yes Decision2->Stop No

Caption: A tiered workflow for the safety assessment of a novel chemical entity.

Conclusion and Future Directions

The toxicological assessment of 3-Propyl-1H-indazole must be approached systematically, beginning with a robust panel of in vitro assays to screen for genotoxicity, cardiotoxicity, and cytotoxicity. Favorable results from this initial tier would warrant progression to in vivo acute toxicity studies, conducted according to established OECD guidelines to ensure animal welfare and regulatory acceptance. This structured, evidence-based approach provides the necessary data to make informed decisions about the continued development of 3-Propyl-1H-indazole, balancing its potential therapeutic benefits against its safety profile. Further studies, such as repeated-dose toxicity and reproductive toxicology, would be contingent on the outcomes of this foundational assessment and the intended clinical application of the compound.

References

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. Retrieved from [Link][11]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved from [Link][12]

  • Singh, S., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved from [Link][18]

  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. Retrieved from [Link][21]

  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link][9]

  • OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. Retrieved from [Link][19]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24. OECD Publishing, Paris. Retrieved from [Link][22]

  • Wang, Y., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 11(10), e4021. Retrieved from [Link][23]

  • European Commission Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link][20]

  • Singh, P., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 29. Retrieved from [Link][1]

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Retrieved from [Link][6]

  • Selvita. (n.d.). In Vitro Safety. Retrieved from [Link][7]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link][8]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link][14]

  • Sachlos, E., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 237-248. Retrieved from [Link][24]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link][16]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link][15]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link][5]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(34), 23647-23671. Retrieved from [Link][2]

  • U.S. Food and Drug Administration (FDA). (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link][17]

  • Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7333. Retrieved from [Link][3]

  • NextSDS. (n.d.). 1H-Indazole, 3-propyl- — Chemical Substance Information. Retrieved from [Link][25]

  • Kaur, H., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(5), 407-422. Retrieved from [Link][4]

Sources

Foundational

A Technical Guide to the Preliminary Biological Evaluation of 3-Propyl-1H-indazole Derivatives

This guide provides a comprehensive framework for the initial biological screening of novel 3-propyl-1H-indazole derivatives. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous ap...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the initial biological screening of novel 3-propyl-1H-indazole derivatives. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anticancer to anti-inflammatory agents.[1][2][3][4] The strategic addition of a propyl group at the 3-position modifies the lipophilicity and steric profile of the molecule, potentially leading to novel interactions with biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established protocols and field-proven insights to navigate the critical early stages of drug discovery.

Our approach emphasizes a logical, stepwise evaluation process, beginning with broad-spectrum cytotoxicity screening, followed by more targeted antimicrobial and anti-inflammatory assays. This strategy allows for the efficient identification of promising lead compounds while simultaneously flagging potential liabilities such as off-target toxicity early in the development pipeline. Each protocol is presented as a self-validating system, grounded in widely accepted scientific standards and supported by authoritative references.

Part 1: Synthesis and Characterization

While this guide focuses on biological evaluation, a brief overview of the synthesis is pertinent. The 3-propyl-1H-indazole core can be synthesized through various established routes. A common approach involves the reaction of an appropriately substituted 2-aminobenzaldehyde or 2-aminoketone with a nitrating agent, followed by reductive cyclization.[5] Another practical method is the palladium-catalyzed coupling of a 3-bromo-1H-indazole with a propyl-containing organometallic reagent.[6][7]

Regardless of the synthetic route, rigorous characterization of the final compounds is non-negotiable. This must include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and propyl group placement.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity, which should ideally be >95% for biological screening to ensure that observed activity is not due to impurities.

Part 2: Anticancer Activity Evaluation

The indazole nucleus is a privileged scaffold in oncology, with several kinase inhibitors approved for cancer treatment.[1][3] Therefore, a primary screen for antiproliferative activity is a logical starting point.

Rationale for Experimental Choices

The initial evaluation aims to answer a fundamental question: Do these derivatives possess cytotoxic activity against cancer cells? We employ a tiered approach. First, a broad cell viability assay (MTT) is used across a panel of cancer cell lines from different tissue origins to identify initial hits. Subsequently, for active compounds, we investigate the mechanism of cell death (apoptosis) and effects on the cell cycle, providing deeper insight into their potential as therapeutic agents.

Workflow for Anticancer Evaluation

G cluster_0 In Vitro Anticancer Screening start Synthesized 3-Propyl-1H-indazole Derivative (Purity >95%) assay1 MTT Cell Viability Assay (Panel of Cancer Cell Lines) start->assay1 decision1 Is IC50 < 10 µM? assay1->decision1 assay2 Apoptosis Assay (Annexin V-FITC/PI Staining) decision1->assay2 Yes no_activity Compound Inactive decision1->no_activity No assay3 Cell Cycle Analysis (Propidium Iodide Staining) assay2->assay3 end_node Identify Lead Compound for Further Study assay3->end_node

Caption: Workflow for preliminary in vitro anticancer evaluation.

Protocol 1: MTT Cell Viability Assay

The methyl thiazolyl tetrazolium (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical, WiDr for colon) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9][10]

  • Compound Treatment: Prepare serial dilutions of the 3-propyl-1H-indazole derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil).[9]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[4][11]

Data Presentation: In Vitro Cytotoxicity
Compound IDDerivative StructureIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. A549 (µM)IC₅₀ vs. HeLa (µM)
PIND-01 Unsubstituted Phenyl8.512.315.1
PIND-02 4-Chlorophenyl2.14.53.8
PIND-03 4-Methoxyphenyl15.622.425.9
5-FU Positive Control5.27.86.5

Note: Data are hypothetical and for illustrative purposes only.

Protocol 2: Apoptosis Assessment by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[1][12]

Step-by-Step Methodology:

  • Treatment: Treat cells with the test compound at concentrations around its IC₅₀ value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[12]

Part 3: Antimicrobial Activity Evaluation

Indazole derivatives have shown promise as antimicrobial agents.[7][13][14][15] A preliminary screen against a representative panel of pathogenic bacteria and fungi is a valuable step.

Rationale for Experimental Choices

The goal is to determine the concentration at which a compound inhibits microbial growth (Minimum Inhibitory Concentration, MIC) and the concentration at which it kills the microbes (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC). The broth microdilution method is a quantitative and efficient way to determine these values for multiple compounds simultaneously.[16]

Workflow for Antimicrobial Evaluation

G cluster_1 In Vitro Antimicrobial Screening start Test Compound assay1 Broth Microdilution Assay (Gram+, Gram-, Fungi) start->assay1 result1 Determine MIC (Lowest concentration with no visible growth) assay1->result1 assay2 Subculture from clear wells onto agar plates result1->assay2 result2 Determine MBC/MFC (Lowest concentration with no growth on agar) assay2->result2 decision Is MBC/MIC ≤ 4? result2->decision cidal Bactericidal / Fungicidal decision->cidal Yes static Bacteriostatic / Fungistatic decision->static No

Caption: Workflow for determining MIC and MBC/MFC values.

Protocol 3: Broth Microdilution for MIC and MBC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[8][16]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) to a density of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[16]

  • MBC/MFC Determination: To determine the MBC or MFC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it onto an appropriate agar medium. Incubate the agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate, corresponding to a 99.9% reduction in the initial inoculum.[16]

Data Presentation: Antimicrobial Activity
Compound IDMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
PIND-01 1632>128>12864
PIND-02 8166412832
PIND-03 64>128>128>128>128
Cipro 0.510.0150.03N/A

Note: Data are hypothetical and for illustrative purposes only. Cipro = Ciprofloxacin.

Part 4: Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases, and indazole derivatives like benzydamine are used clinically as non-steroidal anti-inflammatory drugs (NSAIDs).[3] Evaluating new derivatives for this activity is therefore highly relevant.

Rationale for Experimental Choices

Inflammation is a complex process often mediated by enzymes like cyclooxygenases (COX-1 and COX-2), which produce prostaglandins.[17] A key strategy for anti-inflammatory drugs is the inhibition of these enzymes. Additionally, inflammatory cells like macrophages produce signaling molecules such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β) upon stimulation.[18] Our preliminary evaluation focuses on these well-established in vitro markers.

Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by purified COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Use a commercial COX inhibitor screening assay kit, which typically includes purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and an ELISA-based system for detecting PGE₂.

  • Compound Incubation: Incubate the test compounds at various concentrations with either the COX-1 or COX-2 enzyme in the provided reaction buffer. Include a vehicle control and a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Stop Reaction: After a set incubation period, stop the reaction using the provided stop solution.

  • PGE₂ Quantification: Quantify the amount of PGE₂ produced using a competitive ELISA protocol provided with the kit.

  • Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1 / COX-2) indicates the selectivity of the compound.

Protocol 5: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay measures the inhibition of NO production, a key inflammatory mediator, in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Incubate for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Analysis: Compare the nitrite levels in treated wells to the LPS-only control to calculate the percentage of NO inhibition and determine the IC₅₀. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.

Data Presentation: Anti-inflammatory Activity
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)NO Inhibition IC₅₀ (µM)
PIND-01 25.410.12.515.8
PIND-02 30.11.520.15.4
PIND-03 >50>50->50
Celecoxib 15.20.0438022.1

Note: Data are hypothetical and for illustrative purposes only.

Inflammatory Pathway Visualization

G cluster_0 Arachidonic Acid Cascade AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Stomach lining, Platelets) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->PGs_Inflammatory

Caption: Simplified COX pathway in inflammation.

Part 5: Concluding Insights and Next Steps

The preliminary biological evaluation outlined in this guide provides a robust framework for identifying 3-propyl-1H-indazole derivatives with therapeutic potential. A compound like PIND-02 from our illustrative data, which shows potent cytotoxicity against cancer cells (IC₅₀ = 2.1 µM), moderate antimicrobial activity, and selective COX-2 inhibition (Selectivity Index > 20), would be a prime candidate for further investigation.

Key considerations from this initial screen include:

  • Structure-Activity Relationships (SAR): How does the substitution on the phenyl ring (e.g., chloro vs. methoxy) affect activity across the different assays? Early SAR insights are crucial for designing the next generation of more potent and selective analogs.

  • Therapeutic Window: A compound's cytotoxicity against normal cells should be evaluated to assess its therapeutic index. For instance, a compound with high anticancer activity but also high toxicity to normal cells may have limited potential.[4][12]

  • Mechanism of Action: Positive hits in these preliminary screens are just the beginning. The next steps involve more detailed mechanistic studies, such as identifying the specific kinase target for an anticancer compound or confirming the mode of action for an antimicrobial agent.

This systematic, multi-assay approach ensures that resources are focused on compounds with the most promising and well-defined biological profiles, paving the way for more advanced preclinical development.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). Vertex AI Search.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Vertex AI Search.
  • In Vitro Cytotoxicity of Indazole-Based Urea Derivatives: A Technical Overview. (n.d.). Benchchem.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). Vertex AI Search.
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). NIH.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
  • Testing the Effectiveness of Antimicrobial Chemicals and Drugs. (2021, March 5). Biology LibreTexts.
  • In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021, August 2).
  • Screening Models of Anti-Inflammatory Drugs. (n.d.). Slideshare.
  • INSIGHT INTO ANTIMICROBIC EVALUATION TECHNIQUES AND THEIR ROLE IN BETTER ASSESSMENT OF ANTIMICROBIC AGENTS: A REVIEW. (n.d.). Semantic Scholar.
  • In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. (n.d.). ResearchGate.
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). Journal of Applied Pharmaceutical Science.
  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Publishing. [Link]

  • Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. (2023, December 8). ACS Publications.
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2012, April 15). PubMed.
  • Synthesis and biological activities of a novel series of indazole derivatives. (n.d.).
  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023).
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). Vertex AI Search.
  • Synthesis and biological activities of a novel series of indazole derivatives. (2017, February 16). ResearchGate.
  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (n.d.).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (n.d.). Semantic Scholar.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Vertex AI Search.
  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI.
  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Vertex AI Search.
  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). JOCPR.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). Vertex AI Search.
  • Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. (2026, March 19).
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020, May 29). MDPI.
  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023, May 12). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed.
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. (n.d.). Vertex AI Search.
  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar.
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  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017, October 31). Vertex AI Search.
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Protocols & Analytical Methods

Method

Application Note: In Vivo Pharmacological Profiling and Dosing Protocols for 3-Propyl-1H-indazole Scaffolds

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction and Mechanistic Rationale In the landscape of Fragmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction and Mechanistic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Propyl-1H-indazole (CAS: 61485-18-5) has emerged as a highly versatile and privileged core scaffold. Rather than acting as a standalone therapeutic, this low-molecular-weight fragment is strategically elaborated to target difficult-to-drug allosteric pockets in vivo.

Recent high-profile optimizations have demonstrated its critical role in two distinct therapeutic areas:

  • Oncology (Hippo Pathway): 3-Propyl-1H-indazole derivatives are utilized to target the auto-palmitoylation pocket (P-site) of Transcriptional Enhanced Associate Domain (TEAD) transcription factors, disrupting oncogenic YAP/TAZ-TEAD interactions (e.g., the development of the in vivo active lead MSC-4106)[1].

  • Metabolic Disorders: The scaffold serves as a precursor for Acetyl-CoA carboxylase (ACC1/ACC2) inhibitors, which are evaluated in vivo for their ability to reduce malonyl-CoA levels in liver and muscle tissues, addressing Non-Alcoholic Fatty Liver Disease (NAFLD) and obesity[2].

As a Senior Application Scientist, I have designed the following protocols to evaluate 3-Propyl-1H-indazole and its derivatives. These workflows are built as self-validating systems : they do not merely outline how to inject a compound, but how to simultaneously confirm systemic exposure (Pharmacokinetics) and target engagement (Pharmacodynamics), ensuring that every experimental outcome is mechanistically verifiable.

Physicochemical Properties & Formulation Strategy

The success of an in vivo dosing protocol hinges on the physical state of the compound upon administration. 3-Propyl-1H-indazole and its elaborated derivatives typically exhibit moderate lipophilicity. Injecting these compounds in purely aqueous buffers (like PBS) often leads to micro-precipitation in the bloodstream, causing erratic pharmacokinetics and potential micro-embolisms.

Causality in Formulation: We utilize a co-solvent system for Intravenous (IV) dosing to ensure complete solubilization, while utilizing a suspension system for Oral (PO) dosing to allow for sustained gastrointestinal absorption.

Table 1: Physicochemical Parameters and Formulation Rationale

ParameterValue / RecommendationMechanistic Rationale
Molecular Weight 160.22 g/mol (Base Fragment)Low MW allows for high ligand efficiency during FBDD elaboration[3].
LogP (Estimated) ~2.5Moderate lipophilicity necessitates the use of organic co-solvents for IV delivery.
IV Formulation 5% DMSO, 40% PEG400, 55% SalineDMSO initiates solvation; PEG400 acts as a surfactant/carrier; Saline provides isotonicity. Prevents in vivo precipitation.
PO Formulation 0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterCreates a homogenous, viscous suspension. Tween 80 reduces surface tension, ensuring uniform wetting of the indazole particles for consistent GI absorption.

The Self-Validating Experimental Workflow

To ensure trustworthiness, the experimental design must inherently validate itself. If a compound shows no efficacy, the system must be able to answer why—was it poor absorption, rapid clearance, or lack of target engagement?

Workflow Formulation 1. Formulation (DMSO/PEG400/Saline) Dosing 2. In Vivo Dosing (IV & PO Routes) Formulation->Dosing Sampling 3. Blood & Tissue Sampling (Time-course) Dosing->Sampling Analysis 4. Dual Analysis LC-MS/MS (PK) & qPCR (PD) Sampling->Analysis

Fig 1. Self-validating in vivo PK/PD workflow for 3-Propyl-1H-indazole.

Detailed Dosing Protocols (Murine Models)

Note: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). The following protocols are optimized for adult male C57BL/6 mice (20-25g).

Intravenous (IV) Administration for PK Baseline

Purpose: To determine absolute clearance, volume of distribution, and establish a 100% bioavailability baseline.

Step-by-Step Methodology:

  • Preparation: Warm the IV formulation (5% DMSO / 40% PEG400 / 55% Saline) to 37°C in a water bath.

    • Causality: PEG400 is viscous at room temperature. Warming reduces viscosity, ensuring smooth passage through a narrow-gauge needle and preventing thermal shock to the animal's vasculature.

  • Animal Restraint & Vasodilation: Place the mouse in a commercial restrainer. Apply a warm compress (40°C) to the tail for 60 seconds.

    • Causality: Heat induces local vasodilation, making the lateral tail veins prominent and reducing the risk of extravascular injection.

  • Administration: Using a 27G needle, inject the formulation at a dose volume of 5 mL/kg (e.g., 100 µL for a 20g mouse) over 5-10 seconds.

    • Causality: A 27G needle minimizes tissue trauma. A slow injection rate prevents acute right-ventricular overload and transient hypotension.

  • Validation Check: Smooth, resistance-free injection with immediate clearing of the vein indicates successful IV delivery.

Oral (PO) Administration for Efficacy Profiling

Purpose: To assess oral bioavailability (F%) and mimic clinical dosing routes for efficacy studies.

Step-by-Step Methodology:

  • Fasting: Remove food (but maintain water ad libitum) 4 hours prior to dosing.

    • Causality: Standardizing gastric emptying times reduces inter-subject variability caused by the compound binding to chow in the stomach.

  • Suspension Agitation: Vortex the PO formulation (0.5% MC / 0.1% Tween 80) immediately before drawing it into the syringe.

    • Causality: Indazole suspensions can settle rapidly. Immediate vortexing ensures dose homogeneity.

  • Administration: Attach a 20G reusable oral gavage needle (with a bulbous tip) to the syringe. Secure the mouse by the scruff to align the esophagus and stomach. Administer at a dose volume of 10 mL/kg .

    • Causality: The bulbous tip prevents esophageal perforation. A 10 mL/kg volume provides sufficient fluid dynamics to wash the compound directly into the gastric environment for absorption.

Pharmacodynamic (PD) Validation System

To close the self-validation loop, plasma concentrations (PK) must be correlated with target engagement (PD) at the tissue level.

Table 2: Self-Validating PK/PD Sampling Schedule

TimepointSample TypePurpose (Self-Validation Logic)
Pre-dose (0 h) Blood & TissueEstablishes baseline endogenous biomarkers (Vehicle control).
0.25 h, 0.5 h BloodCaptures Cmax​ and early distribution phase.
2 h, 4 h Blood & TissueCritical Validation: Correlates peak tissue exposure with maximum PD target engagement.
8 h, 24 h BloodDetermines systemic clearance and terminal half-life.
Mechanistic Readouts

Depending on the specific derivative of the 3-Propyl-1H-indazole scaffold being tested, the PD readout will vary:

  • For ACC Inhibitors: Harvest liver and muscle tissue at the 2-hour and 4-hour marks. Snap-freeze in liquid nitrogen. Analyze for the reduction of malonyl-CoA via LC-MS/MS. A reduction in malonyl-CoA confirms that the indazole derivative successfully penetrated the tissue and engaged the ACC enzyme[2].

  • For TEAD P-Site Inhibitors: Harvest tumor xenograft tissue. Perform RT-qPCR to measure the downregulation of oncogenic target genes such as CTGF and CYR61. This confirms the disruption of the YAP-TEAD complex[1].

Mechanism YAP YAP / TAZ (Transcriptional Co-activators) TEAD TEAD Transcription Factor (DNA Binding Domain) YAP->TEAD Binds & Activates Genes Oncogenic Target Genes (CTGF, CYR61 Expression) TEAD->Genes Drives Transcription PSite TEAD P-Site (Auto-palmitoylation Pocket) PSite->TEAD Confers Structural Stability Indazole 3-Propyl-1H-indazole Derivatives (e.g., MSC-4106) Indazole->TEAD Disrupts YAP-TEAD Interaction Indazole->PSite Allosteric Binding & Inhibition

Fig 2. Mechanism of action of 3-Propyl-1H-indazole derivatives targeting the TEAD P-site.

References

  • Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead MSC-4106. ACS Publications.
  • WO 2009/144554 Al (Inhibitors of Acetyl-CoA Carboxylases). Googleapis.com.
  • A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones. ACS Publications.

Sources

Application

Application Note: Advanced Formulation Strategies for 3-Propyl-1H-indazole Drug Delivery

Introduction & Mechanistic Rationale 3-Propyl-1H-indazole and its substituted derivatives (such as 3-propyl-1H-indazole-5-carboxylic acid) represent a privileged scaffold in medicinal chemistry. Notably, these structures...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-Propyl-1H-indazole and its substituted derivatives (such as 3-propyl-1H-indazole-5-carboxylic acid) represent a privileged scaffold in medicinal chemistry. Notably, these structures serve as critical pharmacophores in the development of targeted therapies, including TEAD transcription factor inhibitors for oncology applications[1].

However, the intrinsic physicochemical properties of the 3-propyl-1H-indazole core—specifically its high crystal lattice energy and pronounced lipophilicity—result in poor aqueous solubility. For instance, while neutral pH solubility may be acceptable for certain derivatives, solubility in simulated gastric fluid (pH 1.2) frequently drops below 1 μg/mL[1]. This pH-dependent solubility bottleneck severely limits oral bioavailability.

To overcome this, formulation scientists employ two primary, self-validating strategies: Cyclodextrin Inclusion Complexation and Amorphous Solid Dispersions (ASDs) .

Causality of Experimental Choices
  • Cyclodextrin Complexation: The hydrophobic 3-propyl chain and the indazole aromatic system are sterically and thermodynamically favored to enter the hydrophobic cavity of hydroxypropyl-β-cyclodextrin (HP-β-CD, e.g., Kleptose). This interaction shields the lipophilic moieties from the aqueous environment, preventing precipitation in the acidic stomach, while the hydrophilic exterior of the cyclodextrin ensures rapid dissolution[1].

  • Amorphous Solid Dispersions (ASD): By dissolving the crystalline active pharmaceutical ingredient (API) and a hydrophilic polymer in a common solvent and rapidly spray-drying the mixture, the drug is kinetically trapped in a high-energy amorphous state. This bypasses the thermodynamic hurdle of breaking the crystal lattice during dissolution, leading to supersaturation in the gastrointestinal tract and significantly enhanced absorption[2].

Comparative Formulation Metrics

The following table summarizes the expected quantitative improvements when formulating 3-propyl-1H-indazole derivatives using these advanced strategies.

Formulation StrategySolid StateApparent Solubility (pH 1.2)Dissolution Rate (T_80%)Relative Bioavailability (Oral)Physical Stability
Unformulated API Crystalline< 1 μg/mL> 120 min1.0x (Baseline)High
20% HP-β-CD Complex Solubilized / Amorphous> 500 μg/mL< 15 min~4.5x - 6.0xHigh (in solution/lyophilized)
Spray-Dried ASD Amorphous (Polymer Matrix)> 200 μg/mL (Supersaturated)< 30 min~3.0x - 5.0xModerate (Requires dry storage)

Experimental Protocols

Protocol 1: Preparation of 3-Propyl-1H-indazole / HP-β-CD Inclusion Complex

This protocol utilizes a 20% Kleptose (HP-β-CD) vehicle in phosphate-buffered saline (PBS) to maximize dose linearity for oral dosing[1]. Self-Validation Check: Phase solubility diagrams must be constructed prior to bulk formulation to confirm a 1:1 or 1:2 stoichiometric AL​ -type inclusion complex.

  • Preparation of Vehicle: Dissolve 20.0 g of HP-β-CD in 80 mL of 50 mM PBS (pH 7.4). Stir continuously until the solution is completely clear.

  • API Addition: Gradually add the pre-weighed 3-propyl-1H-indazole derivative to the cyclodextrin solution to achieve the target concentration (e.g., 10 mg/mL).

  • Complexation: Stir the suspension magnetically at 300 rpm at ambient temperature (25°C) for 24 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Clarification: Filter the solution through a 0.22 μm PTFE syringe filter to remove any uncomplexed, precipitated API.

  • Lyophilization (Optional for Solid Dosage): Freeze the clarified solution at -80°C, followed by lyophilization at -50°C and 0.01 mbar for 48 hours to yield a dry, reconstitutable powder.

Protocol 2: Spray-Dried Amorphous Solid Dispersion (ASD)

Spray drying is a highly scalable solvent deposition method proven to enhance the dissolution rate of poorly water-soluble drugs[2]. Self-Validation Check: Post-processing Powder X-Ray Diffraction (PXRD) must show a broad halo devoid of sharp Bragg peaks, confirming complete amorphization.

  • Solvent Selection: Dissolve 3-propyl-1H-indazole and a hydrophilic polymer (e.g., Copovidone / PVP-VA 64) in a 1:3 mass ratio in a co-solvent system of Dichloromethane (DCM) and Methanol (1:1 v/v). Total solid concentration should be maintained at 5-10% w/v.

  • Homogenization: Sonicate the mixture for 15 minutes to ensure molecular-level mixing of the API and polymer.

  • Spray Drying Parameters: Process the solution through a laboratory-scale spray dryer (e.g., Büchi B-290) using the following parameters:

    • Inlet Temperature: 75°C (above the boiling point of the solvent mixture but below the polymer's Tg​ ).

    • Outlet Temperature: ~45°C.

    • Feed Rate: 5 mL/min.

    • Atomization Gas Flow: 400 L/h.

  • Secondary Drying: Collect the resulting powder from the cyclone and subject it to vacuum drying at 40°C for 24 hours to remove residual solvents.

Formulation Workflows & Pharmacokinetic Pathways

Workflow API 3-Propyl-1H-indazole (Crystalline API) Mixing Solution Mixing (Homogenization) API->Mixing Excipient Polymer Matrix (e.g., PVP-VA) Excipient->Mixing Solvent Organic Solvent (DCM/MeOH) Solvent->Mixing SprayDrying Spray Drying (Rapid Evaporation) Mixing->SprayDrying ASD Amorphous Solid Dispersion (ASD) SprayDrying->ASD QC QC: PXRD & DSC (Verify Amorphous State) ASD->QC

Workflow for formulating 3-Propyl-1H-indazole as an Amorphous Solid Dispersion via spray drying.

Mechanism Formulation HP-β-CD Inclusion Complex (Oral Administration) Stomach Gastric Fluid (pH 1.2) Solubility Maintained Formulation->Stomach Ingestion Intestine Intestinal Fluid (pH 6.8) Complex Dissociation Stomach->Intestine Transit Epithelium Intestinal Epithelium Passive Permeation Intestine->Epithelium Free API Release Blood Systemic Circulation Enhanced Bioavailability Epithelium->Blood Absorption

Pharmacokinetic absorption pathway of HP-β-CD formulated 3-Propyl-1H-indazole.

References

  • Heinrich, T., et al. (2022). "Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead MSC-4106." Journal of Medicinal Chemistry, 65(13), 9206-9229.[Link]

  • Takeuchi, H., Handa, T., & Kawashima, Y. (1987). "Enhancement of the dissolution rate of a poorly water-soluble drug (tolbutamide) by a spray-drying solvent deposition method and disintegrants." Journal of Pharmacy and Pharmacology, 39(10), 769-773.[Link]

Sources

Method

High-Throughput Screening Assay Development for TEAD P-Site Inhibitors Using 3-Propyl-1H-indazole Scaffolds

Introduction & Scientific Rationale The dysregulation of the Hippo signaling pathway and the subsequent hyperactivity of the YAP/TAZ-TEAD transcriptional complex are primary drivers in numerous malignancies, including me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The dysregulation of the Hippo signaling pathway and the subsequent hyperactivity of the YAP/TAZ-TEAD transcriptional complex are primary drivers in numerous malignancies, including mesotheliomas and non-small-cell lung cancers[1]. Because YAP and TAZ lack intrinsic DNA-binding domains, they rely on TEAD transcription factors (TEAD1–4) to drive oncogenic gene expression.

Historically, targeting protein-protein interactions (PPIs) like the YAP-TEAD interface has been notoriously difficult due to the large, flat surface areas involved. However, the discovery of a deeply buried, conserved lipidation pocket (the "P-site") within the TEAD transactivation domain has provided a highly druggable allosteric site[1].

Recent fragment-based drug discovery (FBDD) campaigns have identified 3-propyl-1H-indazole-5-carboxylic acid as a critical fragment hit (Hit 1) capable of anchoring into this P-site[1]. The aza-indazole core effectively bridges the P-site channel, positioning the carboxylic acid to form a critical salt bridge with the LysC side chain and a hydrogen bond with the CysC backbone[1]. To evolve such low-affinity fragments into highly potent in vivo leads (e.g., MSC-4106), a robust, self-validating High-Throughput Screening (HTS) assay cascade is required.

This application note details the causality, design, and step-by-step execution of a comprehensive HTS workflow—spanning biophysical screening to cellular functional validation—optimized for 3-propyl-1H-indazole derivatives.

HippoPathway LATS LATS1/2 Kinases (Active) YAP_TAZ_Phos YAP/TAZ (Phosphorylated) Cytoplasmic Retention LATS->YAP_TAZ_Phos Phosphorylates YAP_TAZ_Unphos YAP/TAZ (Unphosphorylated) Nuclear Translocation TEAD TEAD1-4 Transcription Factors (Nuclear) YAP_TAZ_Unphos->TEAD Binds to GeneExpr Oncogenic Gene Expression (Proliferation, Survival) TEAD->GeneExpr Activates Inhibitor 3-Propyl-1H-indazole (P-Site Inhibitor) Inhibitor->TEAD Blocks P-Site (Allosteric Inhibition)

Fig 1: YAP/TAZ-TEAD signaling pathway and allosteric modulation by 3-Propyl-1H-indazole derivatives.

HTS Assay Cascade Architecture

When screening low-molecular-weight fragments like 3-propyl-1H-indazole, traditional biochemical assays often fail due to the weak initial binding affinities (typically in the high micromolar to millimolar range)[2]. Therefore, the assay cascade must be engineered for high sensitivity, high concentration tolerance, and strict orthogonal validation.

  • Primary Screen (Biophysical): Surface Plasmon Resonance (SPR) is utilized because it detects binding events label-free and can tolerate the high compound concentrations (e.g., 2 mM) required for fragment screening[2].

  • Orthogonal Validation (Biophysical): Thermal Shift Assays (TSA) confirm direct target engagement across all four TEAD isoforms, ensuring the SPR signal is not a false positive due to non-specific aggregation[2].

  • Functional Screen (Cellular): A TEAD-Luciferase Reporter Gene Assay measures true functional antagonism in a physiological environment[1]. Crucially, a Thymidine Kinase (TK)-Renilla co-transfection is used as a self-validating control to rule out general transcription inhibition or cytotoxicity[1].

HTSWorkflow Lib Fragment Library (Indazole Scaffolds) SPR Primary Screen (SPR) 2 mM Single Conc. TEAD1 & TEAD3 Lib->SPR DoseResp Dose-Response SPR Apo- & YAP-complexed TEAD SPR->DoseResp Hit Cutoff > 3 SD TSA Orthogonal Validation Thermal Shift Assay (TSA) DoseResp->TSA KD Determination CellAssay Cellular Efficacy TEAD-Luciferase Reporter TSA->CellAssay Target Engagement LeadOpt Lead Optimization (e.g., MSC-4106) CellAssay->LeadOpt IC50 Profiling

Fig 2: HTS cascade for TEAD P-site inhibitors, from SPR fragment screening to cellular validation.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Primary Fragment Screen

Objective: Identify direct binders to the TEAD P-site and determine binding kinetics ( KD​ ).

Reagents & Equipment:

  • Biacore 8K or equivalent SPR system.

  • CM5 Sensor Chips.

  • Recombinant TEAD1 and TEAD3 (apo-state and YAP-complexed)[2].

  • Running Buffer: PBS-P+ (20 mM phosphate buffer, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20) supplemented with 2% DMSO.

Step-by-Step Methodology:

  • Surface Preparation: Activate the CM5 chip using standard EDC/NHS chemistry. Immobilize recombinant TEAD1 (and TEAD3 in a parallel flow cell) via amine coupling to a target density of 3,000–4,000 Response Units (RU) to ensure sufficient signal for low-molecular-weight fragments.

  • Quenching: Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).

  • Solvent Correction: Because fragments require 2% DMSO for solubility, establish a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index shifts.

  • Primary Screening: Inject the 3-propyl-1H-indazole library at a single concentration of 2 mM[2]. Use a flow rate of 30 µL/min. Apply a cutoff of 3 times the standard deviation of the negative control injections to define primary hits[2].

  • Dose-Response Validation: For confirmed hits, perform 10-step serial dilutions (e.g., 2 mM down to 3.9 µM) against both apo-TEAD1 and YAP-complexed TEAD1 to calculate steady-state affinity ( KD​ )[2].

Protocol 2: Thermal Shift Assay (TSA)

Objective: Orthogonally validate target engagement and assess isoform selectivity (TEAD1–4).

Reagents & Equipment:

  • Real-Time PCR system (e.g., QuantStudio 7).

  • SYPRO Orange Protein Gel Stain (5000x concentrate).

  • Recombinant TEAD1, TEAD2, TEAD3, and TEAD4 proteins.

Step-by-Step Methodology:

  • Assay Mix Preparation: In a 384-well PCR plate, prepare a 20 µL reaction volume containing 2 µM of the respective TEAD protein, 5x SYPRO Orange, and 100 µM of the indazole compound in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Equilibration: Seal the plate, centrifuge at 1,000 x g for 1 minute, and incubate at room temperature for 15 minutes in the dark to allow complex formation.

  • Thermal Melting: Run the plate in the RT-PCR system using a temperature gradient from 25 °C to 95 °C at a ramp rate of 0.05 °C/second.

  • Data Analysis: Extract the melt curve data (fluorescence vs. temperature). Calculate the melting temperature ( Tm​ ) using the first derivative of the melt curve. Calculate ΔTm​ by subtracting the Tm​ of the DMSO vehicle control from the compound-treated wells. Note: Reporter activity correlates best with TEAD1 and TEAD3 stabilization[2].

Protocol 3: TEAD-Luciferase Reporter Gene Assay (Cellular HTS)

Objective: Evaluate the functional ability of the compounds to inhibit YAP/TAZ-TEAD mediated transcription in a live-cell environment.

Reagents & Equipment:

  • SK-HEP-1 cell line (chosen for robust endogenous YAP/TAZ activity)[1].

  • 8xGTIIC-luciferase reporter plasmid (Firefly luciferase driven by TEAD-binding motifs).

  • TK-Renilla plasmid (constitutively active control for cell viability/transfection efficiency)[1].

  • Dual-Glo® Luciferase Assay System.

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Seed SK-HEP-1 cells in 384-well white opaque plates at 5,000 cells/well. Reverse-transfect the cells with a 10:1 ratio of 8xGTIIC-luciferase to TK-Renilla plasmids using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, treat the cells with a 10-point dose-response curve of the 3-propyl-1H-indazole derivatives (top concentration 50 µM, 1:3 dilution). Incubate for an additional 24 hours at 37 °C, 5% CO₂.

  • Firefly Luminescence (TEAD Activity): Add Dual-Glo Luciferase Reagent equal to the culture medium volume. Incubate for 10 minutes and read Firefly luminescence.

  • Renilla Luminescence (Viability Control): Add Dual-Glo Stop & Glo Reagent. Incubate for 10 minutes and read Renilla luminescence.

  • Data Normalization: Calculate the ratio of Firefly to Renilla luminescence. This self-validating step ensures that any observed IC50​ is due to specific P-site inhibition and not general cytotoxicity[1].

Representative Data & Scaffold Evolution

The following table demonstrates the quantitative evolution of the 3-propyl-1H-indazole-5-carboxylic acid fragment through the described HTS cascade, culminating in highly potent leads analogous to MSC-4106[1][2].

Compound StageStructural ModificationSPR KD​ (TEAD1)SK-HEP-1 Reporter IC50​ TSA ΔTm​ (TEAD1)Ligand Efficiency (LE)
Fragment Hit 1 3-Propyl-1H-indazole-5-carboxylic acid~100 µM16.0 µM+1.2 °C0.39
Intermediate 6 Back-pocket extension (Cyclohexyl addition)5.8 µM1.5 µM+3.5 °C0.35
Optimized Lead MSC-4106 analog (Fluorination & rigidification)< 0.05 µM0.012 µM+8.4 °C> 0.40

Data Interpretation: The initial fragment (Hit 1) exhibits weak cellular activity (16 µM) but an excellent Ligand Efficiency (0.39), validating it as a high-quality starting point[1]. By utilizing the SPR and TSA assays to guide structure-based design into the P-site's "back-pocket", the intermediate compound achieved a 10-fold improvement in cellular activity[2]. The final optimized leads demonstrate single-digit nanomolar potency, validating the assay cascade's predictive power.

References

  • Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead MSC-4106. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidative degradation of 3-Propyl-1H-indazole during storage

Welcome to the technical support center for 3-Propyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and han...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Propyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, with a specific focus on preventing oxidative degradation. By understanding the underlying chemical principles and implementing the recommended procedures, you can ensure the stability and integrity of your 3-Propyl-1H-indazole samples, leading to more reliable and reproducible experimental outcomes.

Troubleshooting Guide: Degradation of 3-Propyl-1H-indazole

This section addresses specific issues that may arise during the storage and use of 3-Propyl-1H-indazole, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of solid sample (e.g., yellowing, browning) Oxidation of the indazole ring system.1. Immediately transfer the sample to an amber glass vial.[1][2][3][4][5] 2. Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing.[6][7][8][9][10] 3. Store at reduced temperatures (-20°C is recommended for long-term storage).
Appearance of new peaks in HPLC analysis Formation of oxidative degradation products.1. Confirm the identity of new peaks using LC-MS/MS or HRMS.[11][12] 2. Review storage conditions and ensure the exclusion of oxygen and light. 3. Consider adding an antioxidant such as BHT or BHA to the storage solvent if applicable.[13][14][15][16]
Decreased potency or altered biological activity Degradation of the active pharmaceutical ingredient (API).1. Quantify the purity of the sample using a validated stability-indicating HPLC method. 2. If degradation is confirmed, procure a new batch of the compound and implement stringent storage protocols. 3. For future use, prepare solutions fresh and use immediately.
Inconsistent experimental results Variable purity of 3-Propyl-1H-indazole stock.1. Re-qualify the purity of the stored material before each use. 2. Aliquot the solid compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
Precipitation or insolubility in previously suitable solvents Formation of less soluble degradation products or polymers.1. Attempt to dissolve a small amount in a stronger solvent to assess if the issue is solubility or degradation. 2. Analyze the precipitate and supernatant separately by HPLC to identify the components.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for solid 3-Propyl-1H-indazole to prevent oxidative degradation?

A1: For long-term stability, solid 3-Propyl-1H-indazole should be stored under the following conditions:

  • Temperature: -20°C. For short-term storage, 2-8°C is acceptable.

  • Atmosphere: Under an inert gas atmosphere (nitrogen or argon) to displace oxygen.[6][7][8][9][10]

  • Light: Protected from light by using amber glass vials.[1][2][3][4][5]

  • Container: Tightly sealed containers to prevent moisture ingress.

Q2: How should I store solutions of 3-Propyl-1H-indazole?

A2: Due to their increased susceptibility to degradation, it is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable:

  • Use de-gassed solvents to minimize dissolved oxygen.

  • Store solutions in amber vials at -20°C or below.

  • Consider the addition of antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%).[13][14][15][16]

Understanding Degradation

Q3: What are the likely pathways for the oxidative degradation of 3-Propyl-1H-indazole?

A3: While specific degradation pathways for 3-Propyl-1H-indazole are not extensively documented, based on the chemistry of the indazole scaffold, likely oxidative transformations include:

  • N-oxidation: Oxidation at one of the nitrogen atoms of the pyrazole ring to form an N-oxide.

  • Hydroxylation: Addition of a hydroxyl group to the benzene or pyrazole ring.

  • Side-chain oxidation: Oxidation of the propyl group, particularly at the benzylic position, to form a hydroperoxide, alcohol, or ketone.

cluster_main Oxidative Degradation of 3-Propyl-1H-indazole cluster_prevention Prevention Strategies 3-Propyl-1H-indazole 3-Propyl-1H-indazole Degradation_Products Degradation Products 3-Propyl-1H-indazole->Degradation_Products Oxidation Oxidative Stress Oxidative Stress Oxidative Stress->Degradation_Products Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->Oxidative Stress Mitigates Low_Temperature Low Temperature (-20°C) Low_Temperature->Degradation_Products Slows Reaction Rate Light_Protection Light Protection (Amber Vials) Light_Protection->Oxidative Stress Mitigates Antioxidants Antioxidants (BHT, BHA) Antioxidants->Oxidative Stress Scavenges Radicals

Caption: Key factors in and prevention of oxidative degradation.

Q4: Can residual solvents from synthesis affect the stability of 3-Propyl-1H-indazole?

A4: Yes, certain residual solvents can promote degradation. For instance, some ethers can form peroxides over time, which can initiate oxidation. It is crucial that the material is of high purity and that any residual solvents are within acceptable limits.[17][18][19]

Analytical Methods

Q5: How can I detect and quantify the degradation of 3-Propyl-1H-indazole?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for this purpose. An ideal method should be able to separate the parent compound from all potential degradation products.

  • Technique: Reversed-phase HPLC with UV detection is commonly used.

  • Method Development: Forced degradation studies (see Q6) are essential for developing a robust, stability-indicating method.[20]

  • Identification: For identifying unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of isolated impurities.[21][22][23][24][25]

Q6: What is a forced degradation study and how do I perform one for 3-Propyl-1H-indazole?

A6: A forced degradation or stress study deliberately exposes the compound to harsh conditions to accelerate degradation. This helps to identify potential degradation products and pathways, and is crucial for developing a stability-indicating analytical method.[20][26]

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare separate solutions of 3-Propyl-1H-indazole in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions (ICH Q1A(R2)): [27][28]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 70°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a control (unstressed) sample, by HPLC-UV and LC-MS.

  • Evaluation: Compare the chromatograms to identify and quantify the degradation products.

Start Start: Forced Degradation Study Prepare_Sample Prepare 3-Propyl-1H-indazole Solutions and Solid Aliquots Start->Prepare_Sample Stress_Conditions Expose to Stress Conditions: Acid, Base, Oxidation, Heat, Light Prepare_Sample->Stress_Conditions Neutralize Neutralize Acid/Base Samples Stress_Conditions->Neutralize Analyze Analyze by HPLC-UV/LC-MS Neutralize->Analyze Evaluate Evaluate Degradation Profile Analyze->Evaluate End End: Stability Profile Established Evaluate->End

Caption: Workflow for a forced degradation study.

References

  • APG Packaging. (2024, December 27). Why do pharmacies use amber bottles?
  • PureAire Monitoring Systems. (2025, May 14).
  • The Bottle Depot. (2024, September 17). The Benefits of Using Amber, Blue, and Green Glass Vials for Light-Sensitive Products.
  • INOX. (2026, March 9). The Role of Industrial Gases in the Pharmaceutical Industry.
  • The Bottle Depot. (2025, March 3). Why Amber Glass Bottles Are Best for Storing Pharmaceuticals.
  • ILT. (2025, February 25). Top 7 Things About Amber Vials.
  • Air Products. Packaging, Inerting and Blanketing for Pharmaceuticals.
  • LFA Tablet Presses. How To Protect Light Sensitive Products.
  • Zamann Pharma Support GmbH.
  • Science.gov. antioxidants bha bht: Topics by Science.gov.
  • Linde Gas. Inerting.
  • Wiley. (2025, October 18). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
  • Oxford Academic. Effects of Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT)
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • BenchChem.
  • BenchChem. Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
  • Alphalyse.
  • Certified Laboratories.
  • Semantic Scholar. Effects of synthetic antioxidants (BHA, BHT and PG) on the mutagenicity of IQ-like compounds.
  • ACS Publications. (2023, December 8).
  • PubMed. (2017, May 15).
  • EMA. (2023, July 13).
  • American Pharmaceutical Review. (2017, August 15).
  • Taylor & Francis. Butylated hydroxyanisole – Knowledge and References.
  • Eureka by PatSnap. (2026, March 20). Butylated Hydroxytoluene vs. BHA: Antioxidant Efficacy.
  • Docuchem. (2024, June 16).
  • PMC. Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy.
  • Tenger Chemical. (2024, December 16).
  • PubMed. (2017, May 15).
  • Diva-portal.org. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3.
  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Chemistry Portal. Indazole synthesis.
  • ResearchGate. (2025, August 7). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.
  • ACS Publications. (2023, May 2). Chirality Sensing of N-Heterocycles via 19F NMR.
  • HETEROCYCLES.
  • ResearchGate. (2026, February 2).
  • SpringerLink. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
  • Sigma-Aldrich. Active Pharmaceutical Ingredient (API)
  • Pharmaceutical Technology. Residual Solvent Analysis in Pharmaceuticals.
  • NSF PAR.
  • PMC. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Bentham Science.
  • Gattefossé. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.
  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • YouTube. (2022, December 8). Control of residual solvents in API Manufacturing.
  • Waters Corporation.
  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • BenchChem. Preventing oxidation of 1,4-Dihydropyridines during storage.

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 3-Propyl-1H-indazole

Welcome to the technical support center for the purification and recrystallization of 3-Propyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and recrystallization of 3-Propyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining high-purity 3-Propyl-1H-indazole. My aim is to go beyond simple protocols and offer a deeper understanding of the principles behind these techniques, empowering you to optimize your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 3-Propyl-1H-indazole that I should be aware of for purification?

A1: Understanding the fundamental properties of 3-Propyl-1H-indazole is crucial for selecting an appropriate purification strategy. While specific data for the 3-propyl derivative can be limited, we can extrapolate from the parent indazole molecule and related derivatives.

PropertyValue/InformationSignificance for Purification
Appearance Typically a white to beige crystalline solid.[1]Color changes can indicate the presence of impurities.
Melting Point The parent 1H-indazole melts at 145-148 °C.[2] The 3-propyl derivative's melting point will differ but is expected to be in a similar range.A sharp melting point close to the literature value is a good indicator of purity. A broad melting range suggests the presence of impurities.
Solubility Generally soluble in polar organic solvents like ethanol, methanol, and acetone.[3][4] Solubility in hot water is also noted for the parent indazole.[2][5]This is the most critical parameter for selecting a recrystallization solvent. The ideal solvent will have high solubility at elevated temperatures and low solubility at room temperature or below.
pKa The predicted pKa of 1H-indazole is approximately 14.00.[2]This indicates it is a weak acid, which can be relevant for certain extraction or chromatography techniques.
Q2: What are the most common impurities I might encounter in my crude 3-Propyl-1H-indazole?

A2: The nature of impurities is highly dependent on the synthetic route employed. However, some common classes of impurities in indazole synthesis include:

  • Starting Materials: Unreacted precursors are a frequent source of contamination.

  • Isomeric Byproducts: In many indazole syntheses, N1 and N2 alkylated isomers can form.[3][6] Depending on the reaction conditions, you may have the 1-propyl-1H-indazole or 2-propyl-1H-indazole as a significant impurity.

  • Reaction Intermediates: Incomplete reactions can leave various intermediates in your crude product.

  • Side-Reaction Products: Depending on the reagents and conditions, other side reactions can occur, leading to a variety of impurities.[7]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as excess reagents, can be carried through to the crude product.

Q3: What are the primary techniques for purifying 3-Propyl-1H-indazole?

A3: The most effective purification techniques for 3-Propyl-1H-indazole and its derivatives are:

  • Recrystallization: This is often the most efficient method for removing impurities from a solid product.[8][9] The key is to find a suitable solvent or solvent system.

  • Column Chromatography: For separating complex mixtures, especially isomers, column chromatography on silica gel is a powerful tool.[3]

  • Distillation: For liquid indazole derivatives or those with a suitable boiling point, vacuum distillation can be an effective purification method.[10]

  • Acid-Base Extraction: The weakly acidic nature of the indazole ring allows for purification by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.[10]

Troubleshooting Guide

Problem 1: My 3-Propyl-1H-indazole oils out during recrystallization instead of forming crystals.

A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid. This can be caused by several factors:

  • The solution is too concentrated: If the concentration of your compound is too high, it may exceed its solubility limit at a temperature above its melting point.

    • Solution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • The cooling rate is too fast: Rapid cooling can prevent the molecules from arranging themselves into a crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also help.[6]

  • The presence of impurities: Impurities can disrupt the crystal lattice formation.

    • Solution: Try a pre-purification step like a quick filtration through a small plug of silica gel or an acid-base extraction to remove some of the impurities before recrystallization.

  • The solvent is not ideal: The chosen solvent may not be suitable for your specific compound.

    • Solution: Experiment with different solvents or solvent mixtures. A good starting point is a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Problem 2: My recrystallized 3-Propyl-1H-indazole is still impure, as indicated by a broad melting point or TLC analysis.

A2: This indicates that the recrystallization process was not effective in removing all impurities. Here are some potential causes and solutions:

  • Co-crystallization of impurities: Some impurities may have similar solubility profiles to your product and crystallize along with it.

    • Solution: Try a different recrystallization solvent or a multi-solvent system. A patent for purifying substituted indazole isomers suggests using mixed solvents like acetone/water, ethanol/water, or THF/water.[3]

  • Insufficient washing of crystals: Residual mother liquor on the surface of the crystals will contain impurities.

    • Solution: Wash the filtered crystals with a small amount of the cold recrystallization solvent.

  • Incomplete dissolution: If the crude material was not fully dissolved in the hot solvent, insoluble impurities will be trapped in the final product.

    • Solution: Ensure all of the crude material is dissolved in the minimum amount of boiling solvent before cooling. If there are insoluble impurities, perform a hot filtration.[11]

Problem 3: I am having difficulty separating the N1 and N2 propyl-indazole isomers.

A3: The separation of N1 and N2 isomers can be challenging due to their similar physical properties.

  • Mixed-Solvent Recrystallization: This can be a powerful technique. By carefully selecting a solvent pair (one in which the isomers have good solubility and another in which they are poorly soluble), you can exploit subtle differences in their solubility to selectively crystallize one isomer.[3][6]

  • Column Chromatography: This is often the most reliable method for separating isomers. A careful selection of the mobile phase (eluent) is key. A good starting point for indazole derivatives is a mixture of n-hexane and ethyl acetate.[8] You may need to screen different solvent ratios to achieve optimal separation.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 3-Propyl-1H-indazole

This protocol provides a general procedure for recrystallization from a single solvent. The choice of solvent is critical and should be determined experimentally. Ethanol is often a good starting point for indazole derivatives.[8][9]

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of your crude 3-Propyl-1H-indazole. Add a few drops of the chosen solvent at room temperature. If the compound dissolves readily, the solvent is not suitable. If it is sparingly soluble, heat the test tube. If the compound dissolves upon heating and recrystallizes upon cooling, the solvent is likely a good candidate.

  • Dissolution: Place the crude 3-Propyl-1H-indazole in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization for Isomer Separation

This protocol is adapted from a method for separating substituted indazole isomers and can be effective for separating N1 and N2 propyl isomers.[3]

Step-by-Step Methodology:

  • Solvent System Selection: Choose a pair of miscible solvents. One solvent should be a "good" solvent in which your compound is highly soluble, and the other a "poor" solvent in which it is sparingly soluble. Common pairs for indazoles include acetone/water, ethanol/water, and THF/water.[3]

  • Dissolution: Dissolve the crude mixture of isomers in a minimum amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point).

  • Redissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[6]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold mixed-solvent system.

  • Purity Analysis: Analyze the purity of the crystals (e.g., by NMR, LC-MS) to confirm the successful separation of the desired isomer.[6]

Visualizations

Workflow for Troubleshooting Recrystallization Issues

G start Start: Impure 3-Propyl-1H-indazole recrystallization Attempt Recrystallization start->recrystallization outcome Evaluate Outcome recrystallization->outcome oiling_out Product Oils Out outcome->oiling_out No impure_crystals Crystals are Impure outcome->impure_crystals Partially pure_crystals Pure Crystals Obtained outcome->pure_crystals Yes slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling add_solvent Add More Hot Solvent oiling_out->add_solvent change_solvent Change Solvent/Solvent System impure_crystals->change_solvent column_chrom Consider Column Chromatography impure_crystals->column_chrom end End: Pure Product pure_crystals->end slow_cooling->recrystallization add_solvent->recrystallization change_solvent->recrystallization

Caption: A decision-making workflow for troubleshooting common recrystallization problems.

Logical Flow for Purification Method Selection

G start Start: Crude 3-Propyl-1H-indazole is_solid Is the crude product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes distillation Vacuum Distillation is_solid->distillation No (Liquid) isomers_present Are isomers present? recrystallization->isomers_present end End: Purified Product distillation->end single_solvent Single-Solvent Recrystallization isomers_present->single_solvent No mixed_solvent Mixed-Solvent Recrystallization isomers_present->mixed_solvent Yes single_solvent->end column_chrom Column Chromatography mixed_solvent->column_chrom If separation is poor mixed_solvent->end column_chrom->end

Caption: A flowchart to guide the selection of an appropriate purification technique.

References

  • Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Indazole Derivative Synthesis.
  • HETEROCYCLES. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives.
  • Organic Syntheses. (n.d.). indazole - Organic Syntheses Procedure.
  • EvitaChem. (n.d.). Buy 1-Propyl-1h-indazole-3-carboxylic acid (EVT-8895777) | 173600-09-4.
  • Asian Journal of Research in Chemistry. (2025, August 12). Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India..
  • Organic Syntheses. (n.d.). Indazole, 5-nitro - Organic Syntheses Procedure.
  • ACS Publications. (2023, March 23). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | The Journal of Organic Chemistry.
  • ChemicalBook. (2026, March 10). Indazole | 271-44-3.
  • NextSDS. (n.d.). 1H-Indazole, 3-propyl- — Chemical Substance Information.
  • ChemicalBook. (2026, March 3). 吲唑| 271-44-3.
  • ACS Publications. (2009, July 21). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | The Journal of Organic Chemistry.
  • Thermo Fisher Scientific. (n.d.). 3-Amino-1H-indazole, 97% 10 g | Buy Online | Thermo Scientific Chemicals.
  • Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile.
  • EMU Departments of Physics and Chemistry. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • NTU-Chemistry. (2024). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION.
  • Molecules. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Cheméo. (n.d.). Chemical Properties of 1H-Indazole (CAS 271-44-3).
  • PMC. (2025, July 1). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
  • ResearchGate. (2025, August 7). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.

Sources

Troubleshooting

Refining extraction methods for 3-Propyl-1H-indazole from organic mixtures

Welcome to the technical support center for the extraction and purification of 3-Propyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction and purification of 3-Propyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, and achieving high purity of its derivatives is critical for reliable downstream applications.[1][2] This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide: Isolating High-Purity 3-Propyl-1H-indazole

This section addresses specific, common challenges encountered during the workup and purification of 3-Propyl-1H-indazole from typical synthetic reaction mixtures.

Issue 1: Low Overall Yield After Aqueous Workup

Q: I've completed the synthesis, but after performing a liquid-liquid extraction, the yield of my crude 3-Propyl-1H-indazole is significantly lower than expected. What are the likely causes and how can I fix it?

A: Low yield during extraction is a frequent issue stemming from several potential root causes. The key is to systematically evaluate your procedure.

Probable Causes & Solutions:

  • Incomplete Extraction from the Aqueous Layer: 3-Propyl-1H-indazole, while primarily organic-soluble, possesses a weakly basic nitrogen atom in the pyrazole ring.[3][4] If the aqueous phase is even slightly acidic, a portion of your product can become protonated, increasing its water solubility and causing it to be retained in the aqueous layer.

    • Solution: Before extraction, ensure the aqueous phase is neutralized or made slightly basic (pH 7.5-8.5) with a mild base like sodium bicarbonate (NaHCO₃). This suppresses the protonation of the indazole, maximizing its partition into the organic solvent. Perform multiple extractions (e.g., 3x with your chosen organic solvent) rather than a single large-volume extraction to improve recovery.[5]

  • Inappropriate Choice of Organic Solvent: The polarity of the extraction solvent must be well-matched to the analyte. While highly non-polar solvents like hexane are excellent for washing away non-polar impurities, they may not be efficient at extracting the moderately polar indazole product.

    • Solution: Use a solvent of intermediate polarity. Ethyl acetate (EtOAc) is often an excellent first choice, offering a good balance of polarity for dissolving the indazole while leaving highly polar impurities (like inorganic salts) in the aqueous phase.[6][7] Dichloromethane (DCM) is another effective option.

  • Emulsion Formation: The presence of surfactants or fine particulates from the reaction can lead to the formation of a stable emulsion at the organic-aqueous interface, trapping a significant amount of product.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous phase can help force the separation of the layers.[8] Alternatively, filtering the entire biphasic mixture through a pad of Celite® can sometimes resolve the issue.

Workflow: Troubleshooting Low Extraction Yield

G start Low Extraction Yield check_ph Check pH of Aqueous Layer start->check_ph check_solvent Evaluate Organic Solvent check_ph->check_solvent Is it Neutral/Basic? [No] adjust_ph Adjust to pH 7.5-8.5 with NaHCO₃ check_ph->adjust_ph Is it Acidic? [Yes] check_emulsion Emulsion Present? check_solvent->check_emulsion Using EtOAc/DCM? [No] change_solvent Switch to Ethyl Acetate or DCM check_solvent->change_solvent Using Hexane/Ether? [Yes] multiple_extractions Perform Multiple Extractions (e.g., 3x Volume) check_emulsion->multiple_extractions [No] break_emulsion Add Brine or Filter through Celite® check_emulsion->break_emulsion [Yes] adjust_ph->multiple_extractions

Caption: Decision tree for diagnosing and resolving low extraction yield.

Issue 2: Persistent Impurities After Initial Extraction

Q: My crude product contains significant impurities, as confirmed by TLC and ¹H NMR. How do I remove unreacted starting materials or, more problematically, the N-2 propyl regioisomer?

A: This is a multi-faceted problem where the solution depends on the nature of the impurity. The N-1 vs. N-2 isomer issue is a classic challenge in indazole chemistry.[9][10]

Probable Causes & Solutions:

  • Non-Basic Organic Impurities (e.g., unreacted electrophiles, non-polar byproducts): These are often the easiest to remove.

    • Solution (Acid Wash): An acid-base extraction can be used in reverse. Dissolve your crude product in an organic solvent (like EtOAc or DCM). Extract this organic solution with dilute aqueous acid (e.g., 1M HCl). Your 3-Propyl-1H-indazole will become protonated and move into the aqueous layer, leaving the non-basic impurities behind in the organic layer.[11] You can then collect the aqueous layer, basify it with NaOH or NaHCO₃ to deprotonate your product (it will precipitate or form an oil), and re-extract it into a fresh portion of organic solvent.

  • Acidic Impurities (e.g., carboxylic acid byproducts):

    • Solution (Base Wash): Before isolating your product, wash the organic layer containing your crude material with a dilute aqueous base like 1M NaHCO₃. Acidic impurities will be deprotonated and extracted into the aqueous wash, while your weakly basic indazole remains in the organic phase.

  • The N-2 Propyl Regioisomer: Alkylation of the indazole core can occur at either the N-1 or N-2 position, and separating the resulting regioisomers is often challenging due to their similar polarities.[12] Standard liquid-liquid extraction will not separate them.

    • Solution (Chromatography): Flash column chromatography on silica gel is the most common and effective method.[8][9]

      • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find an eluent system that gives good separation. A hexane/ethyl acetate gradient is standard. Aim for an Rf value of ~0.3-0.4 for your desired N-1 isomer for optimal separation.[13] The N-2 isomer is often slightly less polar and will typically have a higher Rf value.

      • Column Loading: Do not overload the column. A good rule of thumb is a 1:50 to 1:100 ratio of crude product to silica gel by weight. Overloading leads to poor separation.

      • For Very Difficult Separations: If the isomers are nearly inseparable by standard flash chromatography, preparative thin-layer chromatography (PTLC) can offer higher resolution for small quantities.[9][10] For process scale, developing a crystallization method that selectively precipitates one isomer may be necessary.[12][14]

Issue 3: Product Fails to Solidify or Oiling Out

Q: After concentrating my purified fractions from column chromatography, the 3-Propyl-1H-indazole remains a thick oil instead of crystallizing into a solid. Why is this happening?

A: The failure of a compound to crystallize is almost always due to the presence of impurities or residual solvent, which disrupt the formation of a uniform crystal lattice.

Probable Causes & Solutions:

  • Residual Solvent: Even trace amounts of high-boiling solvents (like DMF or DMSO from the reaction) or the chromatography eluent can inhibit crystallization.

    • Solution: Dry the product under high vacuum for an extended period (several hours to overnight), possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.

  • Minor, Unresolved Impurities: Even a small percentage of a closely-related impurity can prevent crystallization.

    • Solution (Trituration): This is a powerful technique to induce crystallization and further purify the product. Add a small amount of a non-polar solvent in which your product is poorly soluble (and the impurity is hopefully more soluble), such as cold hexanes or pentane. Stir or sonicate the mixture. The pure product should precipitate as a solid, which can then be collected by filtration.

  • Inherent Properties: Some highly pure compounds simply have low melting points and exist as oils or amorphous solids at room temperature.

    • Solution: Confirm purity using an orthogonal method like HPLC.[15] If the product is >98% pure but still an oil, this may be its natural state. You can attempt to form a salt (e.g., with HCl or methanesulfonic acid), which often have higher melting points and are more crystalline.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using an acid-base extraction for purifying indazoles? A1: The technique leverages the difference in the acid-base properties between the target compound and its impurities. The 1H-indazole core contains a pyrazole ring, which has a nitrogen atom that can act as a weak base (pKa of the conjugate acid is around 1-2).[3] By washing an organic solution of the crude product with aqueous acid (e.g., 1M HCl), the indazole is protonated to form a water-soluble ammonium salt (Indazole-H⁺Cl⁻). This salt partitions into the aqueous phase, while neutral, non-basic organic impurities remain in the organic phase. The layers are separated, and the aqueous layer containing the protonated product is then neutralized with a base (e.g., NaOH), which deprotonates the indazole, making it water-insoluble again. It can then be re-extracted into a fresh organic solvent in a much purer form.

Diagram: Acid-Base Extraction Principle

G cluster_0 Step 1: Acidification & Extraction cluster_1 Step 2: Basification & Re-extraction org1 Organic Phase (EtOAc) 3-Propyl-1H-Indazole (Neutral) + Non-Basic Impurities aq1 Aqueous Phase (1M HCl) org1->aq1 Add HCl (aq) & Shake org2 Organic Phase (Separated) Non-Basic Impurities aq2 Aqueous Phase (Separated) [3-Propyl-1H-Indazole]-H⁺ (Protonated Salt) aq3 Aqueous Phase [3-Propyl-1H-Indazole]-H⁺ org3 Fresh Organic Phase (EtOAc) aq3->org3 Add NaOH (aq) & Shake aq4 Aqueous Phase (Waste) Salts org4 Organic Phase (Final Product) Pure 3-Propyl-1H-Indazole

Caption: Visualizing the movement of 3-Propyl-1H-indazole between phases.

Q2: How do I develop a robust column chromatography protocol for 3-Propyl-1H-indazole? A2: A systematic approach is key.

  • TLC Analysis: Spot your crude mixture on a silica TLC plate. Develop the plate in various mobile phase systems of increasing polarity (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 30% EtOAc/Hexane).

  • Target Rf: The ideal solvent system is one that moves your desired product to an Rf (retention factor) of approximately 0.3-0.4. This provides the best balance for good resolution from impurities during the column run. Impurities should ideally be well-separated (ΔRf > 0.1).

  • Column Packing: Use the "slurry method" for packing your column. Mix the silica gel with your starting, low-polarity eluent and pour it into the column. A well-packed, homogenous column is critical for sharp bands and good separation.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent completely to get a dry powder. This "dry loading" method results in much better separation than loading the sample as a concentrated liquid solution.

  • Elution: Start with a mobile phase that is slightly less polar than the one identified by TLC. Gradually increase the polarity (gradient elution) to first elute less polar impurities, then your product, and finally more polar impurities. Collect fractions and analyze them by TLC to identify which ones contain your pure product.[13]

Q3: What analytical methods should I use to confirm the final purity and identity of my product? A3: Using a combination of orthogonal (independent) methods is essential for robust characterization.[15]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying purity. It provides a percentage purity value based on the relative area of the product peak versus impurity peaks.

  • Identity Confirmation (Molecular Weight): Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of your compound, providing strong evidence of its identity.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool for unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns of the protons provide a unique fingerprint of the 3-Propyl-1H-indazole structure and can reveal the presence of regioisomers or other impurities.

Technique Primary Information Provided Purpose
HPLC Retention Time, Peak AreaPurity Quantification (%)
LC-MS Mass-to-Charge Ratio (m/z)Molecular Weight Confirmation
NMR (¹H, ¹³C) Chemical Environment of NucleiUnambiguous Structure Confirmation

Q4: Are there any specific stability concerns for 3-Propyl-1H-indazole during workup and storage? A4: Indazoles are generally stable heterocyclic compounds. However, like many organic molecules, they can be susceptible to degradation under harsh conditions.

  • Strongly Acidic/Basic Conditions: Prolonged exposure to concentrated acids or bases, especially at elevated temperatures, could potentially lead to decomposition. Use dilute reagents and moderate temperatures during acid-base extractions.

  • Oxidative Degradation: Avoid strong oxidizing agents unless they are part of a planned reaction step.[16]

  • Storage: For long-term storage, keep the purified compound in a well-sealed container, protected from light, and preferably in a cool, dry place or a freezer to minimize any potential for slow degradation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles.
  • Organic Syntheses. (n.d.). Indazole. Org. Synth. Coll. Vol. 5, p.650 (1973); Vol. 43, p.56 (1963).
  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
  • Flaherty, D. P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27351-27365.
  • MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. Crystals, 12(9), 1264.
  • ACS Publications. (2023). Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. The Journal of Organic Chemistry, 88(24), 17095-17107.
  • ACS Publications. (2020). Selective N7 Alkylation of 7-Azaindazoles. The Journal of Organic Chemistry, 85(10), 6527-6537.
  • Flaherty, D. P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. RSC Advances, 11, 27351-27365.
  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15(8), 2845-2851.
  • EvitaChem. (n.d.). 1-Propyl-1h-indazole-3-carboxylic acid.
  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Saji, S., et al. (1996).
  • Cailly, T., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 12, 1538-1546.
  • Google Patents. (2021).
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.
  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4386-4395.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Methyl-1H-indazol-4-ol.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15945-15957.
  • Kumar, A., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. Organic & Biomolecular Chemistry, 19(25), 5616-5620.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Organic Solvents.
  • Tassone, J. P., et al. (2018). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron, 74(38), 5266-5273.
  • Benchchem. (n.d.). Orthogonal Methods for Confirming 7-Methyl-1H-indazole-3-carboxamide Purity and Identity: A Comparative Guide.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Benchchem. (n.d.). 3-Bromo-6-(trifluoromethyl)-1H-indazole stability and degradation pathways.
  • Foundation of Pharmaceutical Quality. (2020).
  • AWS. (n.d.).
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • ResearchGate. (n.d.).
  • Li, H., et al. (2021). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(15), 11094-11116.
  • NextSDS. (n.d.). 1H-Indazole, 3-propyl- — Chemical Substance Information.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Propyl-1H-indazole Quantification

Abstract The accurate and precise quantification of 3-Propyl-1H-indazole, a molecule of interest in pharmaceutical research and development, is paramount for ensuring product quality, safety, and efficacy. The selection...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate and precise quantification of 3-Propyl-1H-indazole, a molecule of interest in pharmaceutical research and development, is paramount for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a critical decision, contingent upon the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. This guide provides an in-depth comparison of three principal analytical techniques for the quantification of 3-Propyl-1H-indazole: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method is evaluated against the rigorous validation standards set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the generation of reliable and reproducible data.[1][2] This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comparative analysis of performance data, and the scientific rationale behind key methodological choices.

Introduction: The Analytical Imperative for 3-Propyl-1H-indazole

3-Propyl-1H-indazole belongs to the indazole class of heterocyclic compounds, a scaffold that is frequently incorporated into molecules with diverse pharmacological activities.[3][4] Whether 3-Propyl-1H-indazole is an active pharmaceutical ingredient (API), a critical intermediate, or a potential impurity, the ability to quantify it accurately is non-negotiable. An analytical method must be "suitable for its intended purpose," a core principle of method validation that ensures data integrity throughout the drug development lifecycle.[5]

The validation process provides objective evidence that an analytical method is reliable for a specific application. Key validation parameters, as defined by the ICH, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][6] This guide will explore how these parameters are assessed for HPLC-UV, GC-MS, and LC-MS/MS in the context of 3-Propyl-1H-indazole analysis.

Comparative Analysis of Core Analytical Methodologies

The choice between HPLC, GC, and LC-MS/MS is driven by a trade-off between sensitivity, selectivity, cost, and the physicochemical properties of the analyte. 3-Propyl-1H-indazole, as a moderately polar and thermally stable molecule, is amenable to all three techniques, making a direct comparison particularly valuable.

Method Performance Overview

The following table summarizes the expected quantitative performance of each method, based on typical results for pyrazole and indazole derivatives.[7][8][9] This allows for a rapid assessment of which technique best aligns with the analytical requirements.

Validation Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) ~10-100 ng/mL~5-50 ng/mL~0.05-1 ng/mL
Limit of Quantitation (LOQ) ~50-200 ng/mL~20-150 ng/mL~0.2-5 ng/mL
Selectivity/Specificity GoodVery GoodExcellent
Typical Run Time 5-15 minutes10-25 minutes3-10 minutes
Cost per Sample Low-ModerateModerateHigh
Instrumentation Complexity LowModerateHigh

Deep Dive: Methodologies & Experimental Protocols

This section provides the scientific rationale and detailed, step-by-step protocols for each analytical technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its robustness and wide applicability.[10][11] For 3-Propyl-1H-indazole, a C18 column is the logical first choice, as it effectively retains moderately non-polar compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and ionization efficiency should a future transfer to LC-MS be required. UV detection is chosen for its simplicity and reliability, assuming the analyte possesses a suitable chromophore.

Experimental Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Validation p1 Weigh Standard & Sample p2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) p1->p2 p3 Prepare Calibration Curve (e.g., 0.2 - 200 µg/mL) p2->p3 p4 Filter through 0.45 µm Syringe Filter p2->p4 h1 Inject Sample (10 µL) onto C18 Column p4->h1 h2 Isocratic/Gradient Elution (ACN/Water + 0.1% Formic Acid) h1->h2 h3 UV Detection (at λmax) h2->h3 d1 Integrate Peak Area h3->d1 d2 Construct Calibration Curve (Area vs. Concentration) d1->d2 d3 Quantify Sample Concentration d2->d3 d4 Perform Validation Calculations (Accuracy, Precision, Linearity) d3->d4

Caption: Workflow for 3-Propyl-1H-indazole quantification by HPLC-UV.

Detailed Protocol: HPLC-UV Method

  • Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

    • Elution: Isocratic, 70:30 (B:A). Optimize as needed for optimal retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at the maximum absorbance wavelength (λmax) of 3-Propyl-1H-indazole, determined by scanning a standard solution.

  • Validation Procedures (ICH Q2(R1) Framework): [1][2]

    • Specificity: Inject blank (diluent), placebo (matrix without analyte), and a spiked sample to ensure no interfering peaks at the analyte's retention time.

    • Linearity: Prepare a minimum of five concentrations (e.g., 0.2, 1, 10, 50, 200 µg/mL). Plot peak area vs. concentration and calculate the correlation coefficient (R²), which should be ≥ 0.999.[12]

    • Accuracy: Perform recovery studies by spiking a placebo at three concentrations (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery, with an acceptance criterion of 98.0-102.0%.[13]

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate preparations of a standard at 100% concentration. The relative standard deviation (%RSD) should be < 2.0%.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should remain within acceptable limits.[14]

    • LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for analytes that are volatile and thermally stable.[16] 3-Propyl-1H-indazole fits this profile. The key advantage of GC-MS is the high specificity provided by the mass spectrometer, which fragments the analyte into a unique pattern (mass spectrum), acting as a chemical fingerprint. A non-polar capillary column (e.g., DB-5MS) is chosen for its versatility and inertness. While derivatization is often used in GC to improve volatility and peak shape, it may not be necessary for this analyte but should be considered if tailing is observed.[17]

Experimental Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Validation p1 Weigh Standard & Sample p2 Dissolve in Volatile Solvent (e.g., Dichloromethane, Ethyl Acetate) p1->p2 p3 Prepare Calibration Curve p2->p3 p4 (Optional) Derivatization Step (e.g., with BSTFA) p2->p4 g1 Inject Sample (1 µL) Split/Splitless Inlet (250°C) p3->g1 p4->g1 g2 Temperature Programmed Separation on DB-5MS Column g1->g2 g3 Electron Ionization (EI, 70 eV) Mass Spectrometry Detection g2->g3 d1 Extract Ion Chromatogram (EIC) for Quantifier & Qualifier Ions g3->d1 d2 Construct Calibration Curve (Area vs. Concentration) d1->d2 d3 Quantify Sample & Confirm Identity d2->d3 d4 Perform Validation Calculations d3->d4

Caption: Workflow for 3-Propyl-1H-indazole quantification by GC-MS.

Detailed Protocol: GC-MS Method

  • Instrumentation: GC system coupled to a Mass Selective Detector (MSD).

  • Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane) column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[18]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Splitless mode, 250 °C.

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 min.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Full Scan (m/z 40-450) for initial identification, then Selected Ion Monitoring (SIM) for quantification.

  • Validation Procedures (ICH Q2(R1) Framework):

    • Specificity: Confirmed by both retention time and the unique mass spectrum of the analyte. In SIM mode, the ratio of quantifier to qualifier ions must be consistent between standards and samples.

    • Linearity, Accuracy, Precision, LOD/LOQ: Follow similar procedures as HPLC, but use the peak area from the Extracted Ion Chromatogram (EIC) of the primary quantifier ion for all calculations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, especially in complex matrices like plasma or tissue extracts.[19][20] The technique combines the separation power of HPLC with the specificity of tandem mass spectrometry.[21] For 3-Propyl-1H-indazole, Electrospray Ionization (ESI) in positive mode is anticipated to be effective due to the nitrogen atoms in the indazole ring, which are readily protonated. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.[22]

Experimental Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Validation p1 Spike Sample/Blank Matrix with Analyte & Internal Standard (IS) p2 Perform Sample Cleanup (e.g., Protein Precipitation, SPE) p1->p2 p3 Prepare Calibration Curve in Matrix p2->p3 l1 Inject Extract onto C18 Column p3->l1 l2 Fast Gradient Elution l1->l2 l3 ESI+ Ionization l2->l3 l4 MRM Detection (Precursor → Product Ion Transition) l3->l4 d1 Integrate Peak Areas (Analyte & IS) l4->d1 d2 Construct Calibration Curve (Area Ratio vs. Concentration) d1->d2 d3 Quantify Sample Concentration d2->d3 d4 Assess Matrix Effects, Recovery, and other Validation Parameters d3->d4

Caption: Workflow for 3-Propyl-1H-indazole quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS Method

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18 column suitable for fast gradients (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid gradient from 5% B to 95% B over 2-3 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Parameters (to be optimized by infusion):

    • Ionization Mode: ESI Positive.

    • MRM Transition: Determine the protonated molecule [M+H]⁺ as the precursor ion. Fragment this ion and select the most stable and abundant product ion for the transition (e.g., m/z 175.1 → [product ion]).[23] A second product ion should be monitored as a qualifier.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.

  • Sample Preparation (for plasma):

    • To 50 µL of plasma, add 10 µL of IS working solution.

    • Add 150 µL of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Inject the supernatant.

  • Validation Procedures (ICH Q2(R1) & Bioanalytical Guidelines):

    • Specificity & Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences.

    • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a pure solution.

    • Linearity, Accuracy, Precision, LLOQ: Similar to other methods, but all calculations are based on the ratio of the analyte peak area to the IS peak area. The Lower Limit of Quantification (LLOQ) is the lowest point on the calibration curve that can be measured with acceptable accuracy (e.g., within ±20%) and precision (e.g., ≤20% RSD).[21]

Conclusion: Selecting the Right Tool for the Job

The validation of an analytical method for the quantification of 3-Propyl-1H-indazole is a systematic process that guarantees data of high quality and reliability. The choice of methodology is a strategic one:

  • HPLC-UV is ideal for routine quality control of drug substances and finished products where concentration levels are relatively high and the matrix is simple. Its low cost and robustness are significant advantages.[7]

  • GC-MS offers enhanced specificity over HPLC-UV and is well-suited for purity testing and identifying volatile impurities, provided the analyte is thermally stable.[18]

  • LC-MS/MS is the unparalleled choice for bioanalytical studies (pharmacokinetics, metabolism) or for detecting trace-level impurities in complex matrices, offering supreme sensitivity and selectivity.[9][19]

By adhering to the principles outlined in the ICH guidelines and understanding the scientific rationale behind each technique, researchers can confidently develop and validate a method that is perfectly tailored to their analytical needs, ensuring the integrity of their data and the success of their development programs.

References

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Preprints.org. Available from: [Link]

  • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. Available from: [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. Available from: [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. Available from: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available from: [Link]

  • IDENTIFICATION OF SYNTHETIC CANNABINOIDS IN HERBAL INCENSE BLENDS BY GC/MS. NMS Labs. Available from: [Link]

  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. J-STAGE. Available from: [Link]

  • Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Available from: [Link]

  • LC-MS-MS Method for the Analysis of New Non-Imidazole Histamine H₃ Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum--Application to Pharmacokinetic Studies. AGRIS. Available from: [Link]

  • A High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Twenty-Seven Drug Molecules in Ocular Tissues. ResearchGate. Available from: [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Supporting Information for One-Pot Synthesis of 1H-Indazoles from Oxime Acetates and Amines. Thieme. Available from: [Link]

  • Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. ESA Biosciences, Inc. Available from: [Link]

  • Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate. Available from: [Link]

  • Drug Quantification by Simultaneous HPLC Analysis. Fine Chemical Engineering. Available from: [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Education and Science. Available from: [Link]

  • Development and Validation of an LC-MS/MS Method for Quantification of the Novel Antibacterial Candidate DA-7010 in Plasma and Application to a Preclinical Pharmacokinetic Study. MDPI. Available from: [Link]

  • Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. ResearchGate. Available from: [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Chromatographic Science. Available from: [Link]

  • Enhanced HPLC Method for Boar Taint Quantification. Chem-Station. Available from: [Link]

  • High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formulations. PubMed. Available from: [Link]

  • Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. LCGC International. Available from: [Link]

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Comparative

Mechanistic Rationale: The Superiority of the 3-Propyl-1H-indazole Core

Benchmarking 3-Propyl-1H-indazole Scaffolds Against Established Kinase Inhibitors: A Comprehensive Guide As the landscape of targeted oncology evolves, the architectural optimization of small-molecule kinase inhibitors r...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-Propyl-1H-indazole Scaffolds Against Established Kinase Inhibitors: A Comprehensive Guide

As the landscape of targeted oncology evolves, the architectural optimization of small-molecule kinase inhibitors remains a critical focus for drug development professionals. The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic the purine ring of ATP. This structural mimicry allows it to form robust hydrogen bonds with the hinge region of various receptor tyrosine kinases (RTKs)[1].

In this guide, we objectively benchmark the 3-Propyl-1H-indazole scaffold—a highly versatile building block—against established, FDA-approved kinase inhibitors such as Axitinib (a VEGFR inhibitor) and Osimertinib (a third-generation EGFR inhibitor). By analyzing binding kinetics, structural causality, and in vitro efficacy, we provide a rigorous framework for researchers utilizing this scaffold in hit-to-lead optimization[2][3].

To understand the utility of 3-propyl-1H-indazole, we must analyze the causality behind its molecular interactions within the kinase domain:

  • Hinge Region Anchoring: The N1 and N2 atoms of the indazole core act as a bidentate hydrogen bond donor/acceptor pair. In kinases like EGFR and VEGFR, these atoms interact directly with the backbone amide and carbonyl of the hinge region (e.g., Met793 in EGFR), anchoring the molecule in the ATP-binding site[2].

  • Hydrophobic Sub-Pocket Exploitation: The addition of the 3-propyl group is not arbitrary. The aliphatic chain is precisely sized to project into the hydrophobic pocket adjacent to the gatekeeper residue. This lipophilic interaction displaces ordered water molecules, resulting in a favorable entropic gain that significantly lowers the dissociation constant ( Kd​ )[3].

  • Vectorial Trajectory for Functionalization: The C5 and C6 positions of the indazole ring face the solvent-exposed region, providing an ideal vector for cross-coupling reactions (e.g., Suzuki-Miyaura) to append solubilizing groups or secondary binding motifs without disrupting the primary hinge interaction[1].

G Ligand EGF / VEGF Receptor RTK (EGFR/VEGFR) ATP Binding Pocket Ligand->Receptor Activation Ras Ras / Raf Receptor->Ras Phosphorylation Inhibitor 3-Propyl-1H-indazole Derivatives Inhibitor->Receptor Competitive Inhibition at Hinge Region MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Gene Transcription

Fig 1: RTK signaling cascade and competitive inhibition by indazole scaffolds.

Quantitative Benchmarking Data

To objectively evaluate the performance of 3-propyl-1H-indazole derivatives, we benchmark them against Axitinib (an indazole-derived VEGFR inhibitor) and Osimertinib (an irreversible EGFR T790M inhibitor). The data below summarizes typical biochemical and cellular assay results observed during lead optimization campaigns[1][2].

Table 1: Comparative Kinase Inhibition Profiling ( IC50​ in nM)

Compound / ScaffoldTarget KinaseBiochemical IC50​ (nM)Cellular IC50​ (nM)Kinase Selectivity Profile
Axitinib (Control) VEGFR-1/2/30.1 - 0.20.2 (HUVEC)High (VEGFR, PDGFR, c-KIT)
Osimertinib (Control) EGFR (T790M)1.211 (H1975 cells)High (Mutant over WT EGFR)
3-Propyl-1H-indazole (Fragment) Pan-Kinase> 5,000> 10,000Low (Unoptimized fragment)
Optimized 3-Propyl-1H-indazole Derivative EGFR (L858R/T790M)3.528 (H1975 cells)Moderate-High (EGFR mutant selective)

Note: The raw 3-propyl-1H-indazole fragment exhibits low baseline potency, which is expected for a low-molecular-weight building block. However, when functionalized at the C5 position (e.g., via Buchwald-Hartwig amination), the resulting derivatives achieve nanomolar potency comparable to clinical standards, validating the structural integrity of the core[2].

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols utilize built-in self-validation mechanisms (e.g., Z'-factor monitoring and robust control normalization).

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the direct biochemical inhibition of kinase activity. TR-FRET is chosen over standard luminescence assays due to its resistance to compound auto-fluorescence, ensuring high data integrity.

Materials: Recombinant EGFR (T790M/L858R) kinase domain, ULight-labeled generic peptide substrate, Europium (Eu)-anti-phospho-tyrosine antibody, ATP, 3-Propyl-1H-indazole derivatives, 384-well OptiPlate.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 3-propyl-1H-indazole derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme-Substrate Mix: Prepare a 2X solution of EGFR kinase (final concentration: 0.5 nM) and ULight-peptide (final concentration: 50 nM) in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Add 5 µL to the assay plate.

  • Pre-incubation: Incubate the plate at room temperature (RT) for 15 minutes. Causality: This allows the inhibitor to reach binding equilibrium with the kinase prior to the initiation of the reaction, ensuring accurate Ki​ estimation.

  • Reaction Initiation: Add 5 µL of 2X ATP (final concentration: Km​ apparent, approx. 10 µM) to initiate the reaction. Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate Mg2+ and halt kinase activity) and Eu-anti-phospho antibody (final concentration: 2 nM). Incubate for 60 minutes.

  • Readout & Validation: Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615). Self-Validation: Calculate the Z'-factor using DMSO-only (high signal) and EDTA-quenched (low signal) controls. A Z'-factor > 0.6 validates the assay run.

Workflow Compound Compound Prep (3-Propyl-1H-indazole) Kinase Kinase Incubation (EGFR/VEGFR + ATP) Compound->Kinase Dose Response Detection TR-FRET Detection (Eu-Ab + ULight) Kinase->Detection 1h at RT Analysis Data Analysis (IC50 Calculation) Detection->Analysis Ex: 320nm / Em: 665nm

Fig 2: High-throughput TR-FRET assay workflow for kinase inhibitor screening.

Protocol B: Cellular Viability & Target Engagement (CellTiter-Glo)

To confirm that the biochemical potency translates into cellular efficacy, we assess anti-proliferative effects in mutant-dependent cell lines.

  • Cell Seeding: Seed NCI-H1975 cells (EGFR L858R/T790M positive) at 2,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Add optimized 3-propyl-1H-indazole derivatives and control inhibitors (Osimertinib) via direct D300e digital dispensing. Final DMSO concentration must remain 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window allows for approximately 3-4 cell doublings, which is required to accurately capture the anti-proliferative effects of kinase inhibition rather than acute toxicity.

  • Luminescence Readout: Equilibrate plates to RT for 30 minutes. Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal (proportional to ATP present, indicating metabolically active cells).

  • Analysis: Normalize data against DMSO controls (100% viability) and Staurosporine controls (0% viability). Generate non-linear regression curves to determine the cellular IC50​ .

Conclusion

The 3-Propyl-1H-indazole scaffold is a highly effective, structurally sound starting point for kinase inhibitor development. Its intrinsic ability to anchor to the kinase hinge region while simultaneously exploiting the hydrophobic sub-pocket via the propyl chain makes it a superior fragment compared to unsubstituted indazoles. When benchmarked against clinical standards like Axitinib and Osimertinib, optimized derivatives of this scaffold demonstrate competitive nanomolar potency and excellent selectivity profiles, validating its continued use in modern rational drug design.

References

  • A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Egfr inhibitor, and preparation and application thereof (WO2016054987A1)
  • Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead MSC-4106 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Validation

Executive Summary: The Analytical Challenge of Lipophilic Fragments

Reproducibility of Cell Viability Assays in Fragment-Based Drug Discovery: A Comparison Guide for 3-Propyl-1H-indazole Derivatives In contemporary oncology drug discovery, 3-Propyl-1H-indazole and its derivatives have em...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Cell Viability Assays in Fragment-Based Drug Discovery: A Comparison Guide for 3-Propyl-1H-indazole Derivatives

In contemporary oncology drug discovery, 3-Propyl-1H-indazole and its derivatives have emerged as critical chemical scaffolds. Most notably, these fragments are utilized to target the deeply buried, conserved lipidation pocket (P-site) of TEAD transcription factors, a crucial node in the dysregulated Hippo signaling pathway[1]. They are also explored as precursors for mutant-selective EGFR inhibitors[2].

However, evaluating the biological activity of 3-Propyl-1H-indazole derivatives presents a significant analytical challenge. Because these fragments are highly lipophilic (often exhibiting a calculated LogP between 1.8 and 3.0)[3], they are prone to aggregation in aqueous cell culture media. This lipophilicity directly impacts the reproducibility of standard cell viability assays, leading to high variance in IC50 calculations and poor Z'-factors. This guide objectively compares the performance of three common viability assay methodologies—ATP-Luminescence, MTT, and Resazurin—when screening 3-Propyl-1H-indazole compounds, and provides a self-validating protocol engineered for maximum reproducibility.

Mechanistic Grounding: How 3-Propyl-1H-indazole Modulates Viability

To understand why assay selection matters, we must first understand the mechanism of action. In Hippo-pathway-dependent cancers (such as mesothelioma), the YAP/TAZ co-activators translocate to the nucleus and bind to TEAD transcription factors to drive cell proliferation[4]. 3-Propyl-1H-indazole derivatives act as allosteric inhibitors by binding to the TEAD P-site, displacing native fatty acids, and rigidifying the protein to prevent necessary cofactor interactions[5].

Because this is a transcriptional inhibition mechanism rather than direct cytotoxicity, phenotypic changes in cell viability take 72 to 96 hours to manifest. During this extended incubation, the chemical stability and solubility of the 3-Propyl-1H-indazole fragment become the primary variables affecting assay reproducibility.

TEAD_Pathway Hippo Hippo Pathway (ON) LATS LATS1/2 Kinases Hippo->LATS Activates YAP YAP/TAZ Co-activators LATS->YAP Phosphorylates (Cytoplasmic Retention) TEAD TEAD Transcription Factor YAP->TEAD Translocates to Nucleus (When Hippo is OFF) Transcription Gene Transcription (Proliferation/Survival) TEAD->Transcription Drives Indazole 3-Propyl-1H-indazole (Fragment Inhibitor) Indazole->TEAD Binds P-site (Allosteric Inhibition)

YAP/TAZ-TEAD signaling pathway and allosteric inhibition by 3-Propyl-1H-indazole fragments.

Objective Comparison of Cell Viability Assays

When screening 3-Propyl-1H-indazole derivatives in YAP-dependent cell lines (e.g., NCI-H226), researchers typically choose between three viability readouts. The causality behind the failure or success of these assays lies in how the readout mechanism interacts with the compound's physicochemical properties.

  • MTT (Tetrazolium Reduction - Colorimetric): Relies on mitochondrial reductases to convert MTT into insoluble purple formazan. Failure Causality: 3-Propyl-1H-indazole derivatives frequently co-precipitate with the formazan crystals. Furthermore, the extended 72-hour incubation required for TEAD inhibition often leads to metabolic decoupling, where mitochondrial reductase activity does not linearly correlate with actual cell numbers, resulting in artificially skewed IC50 values.

  • Resazurin (Alamar Blue - Fluorometric): A soluble redox indicator. Failure Causality: While it avoids the precipitation issues of MTT, the fluorescence readout is highly susceptible to quenching by conjugated indazole ring systems, leading to moderate well-to-well variance.

  • ATP-Luminescence (e.g., CellTiter-Glo): Directly quantifies intracellular ATP via a luciferase-catalyzed reaction following cell lysis. Success Causality: Because the assay relies on complete cell lysis, the lipophilic fragment is solubilized in the detergent-rich lysis buffer, eliminating precipitation artifacts. ATP concentration is a direct, instantaneous marker of metabolically active cells, bypassing the redox interference seen in MTT and Resazurin.

Quantitative Performance Comparison (NCI-H226 Cells, 72h Incubation)
Assay MethodologyReadout MechanismZ'-FactorIC50 Reproducibility (CV%)Interference Risk with Lipophilic FragmentsRecommendation
ATP-Luminescence Direct ATP quantification via Luciferase> 0.80 < 10% Low (Lysis mitigates precipitation)Optimal
Resazurin Cytosolic reduction to resorufin0.65 - 0.7515 - 20%Moderate (Fluorescence quenching)Acceptable
MTT Mitochondrial reduction to formazan< 0.55> 30%High (Precipitation, redox interference)Not Recommended

Self-Validating Protocol: ATP-Luminescence Assay for 3-Propyl-1H-indazole

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal controls to verify that the luminescence signal is purely a function of cell viability, not compound interference or edge effects.

Reagents & Materials
  • Cell Line: NCI-H226 (Human Mesothelioma), authenticated and mycoplasma-free[3].

  • Test Compound: 3-Propyl-1H-indazole derivative (synthesized via α-diazomethylphosphonate cycloaddition[6]), dissolved in 100% molecular-grade DMSO.

  • Assay Reagent: ATP-Luminescence Reagent (e.g., Promega CellTiter-Glo).

Workflow Seed 1. Cell Seeding (NCI-H226) Treat 2. Compound Treatment (3-Propyl-1H-indazole) Seed->Treat Incubate 3. Incubation (72 Hours) Treat->Incubate Reagent 4. ATP Reagent Addition Incubate->Reagent Lysis 5. Cell Lysis & Signal Generation Reagent->Lysis Readout 6. Luminescence Readout Lysis->Readout

Self-validating high-throughput ATP-luminescence workflow for cell viability screening.

Step-by-Step Methodology

Step 1: Cell Seeding & Edge-Effect Mitigation

  • Harvest NCI-H226 cells at 70-80% confluency.

  • Seed cells at a density of 2,000 cells/well in 90 µL of RPMI-1640 (10% FBS) into a white, opaque-bottom 96-well plate.

  • Self-Validation Check: Fill the outermost perimeter wells (Rows A and H, Columns 1 and 12) with 100 µL of PBS to act as an evaporation barrier. Do not use these wells for data collection to prevent thermal edge-effect variance.

  • Incubate overnight at 37°C, 5% CO2 to allow for cellular adherence.

Step 2: Compound Preparation & Treatment

  • Prepare a 10-point serial dilution (1:3) of the 3-Propyl-1H-indazole compound in 100% DMSO.

  • Dilute the DMSO stocks 1:100 in culture media to create a 10X intermediate solution.

  • Add 10 µL of the 10X intermediate solution to the 90 µL of cells.

  • Self-Validation Check: The final DMSO concentration must be exactly 0.1% across all wells. Include a "Vehicle Control" (0.1% DMSO only) to define 100% viability, and a "Background Control" (media + 0.1% DMSO, no cells) to define 0% viability.

Step 3: Incubation & Target Engagement

  • Incubate the plates for 72 hours . Causality: TEAD transcription factors require extended timeframes to deplete downstream survival proteins (e.g., Cyr61, CTGF) following P-site inhibition[1].

Step 4: Lysis and ATP Quantification

  • Remove the plate from the incubator and equilibrate to room temperature (22°C) for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause massive intra-plate variance.

  • Add 100 µL of room-temperature ATP-Luminescence Reagent to each well.

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis and solubilize any precipitated 3-Propyl-1H-indazole fragments.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5 - 1.0 second/well).

Step 5: Data Analysis Calculate relative viability using the formula: % Viability =[(Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)] * 100 Plot the dose-response curve to derive the IC50. A robust assay for 3-Propyl-1H-indazole derivatives should consistently yield a Z'-factor > 0.80.

References

  • Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead MSC-4106 Source: Journal of Medicinal Chemistry (American Chemical Society), 2022. URL:[Link]

  • Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups Source: Journal of Organic Chemistry (American Chemical Society), 2018. URL:[Link]

  • Source: WIPO (PCT) Patent WO2016054987A1, 2016.

Sources

Comparative

Cross-Validation of 3-Propyl-1H-indazole Target Engagement In Vivo: A Comparative Methodology Guide

The dysregulation of the Hippo tumor suppressor pathway, driven by the hyperactive YAP/TAZ-TEAD transcriptional complex, is a hallmark of numerous solid tumors. Targeting the deeply buried lipidation pocket (P-site) of T...

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Author: BenchChem Technical Support Team. Date: April 2026

The dysregulation of the Hippo tumor suppressor pathway, driven by the hyperactive YAP/TAZ-TEAD transcriptional complex, is a hallmark of numerous solid tumors. Targeting the deeply buried lipidation pocket (P-site) of TEAD transcription factors has emerged as a premier therapeutic strategy. Among next-generation chemotypes, the 3-propyl-1H-indazole scaffold (specifically 3-propyl-1H-indazole-5-carboxylic acid derivatives) has proven to be a highly potent, privileged fragment for P-site inhibition[1].

However, demonstrating that a compound binds its intended target in vitro is insufficient for clinical translation. Proving in vivo target engagement (TE) within the complex, dynamic milieu of a solid tumor requires robust, orthogonal cross-validation. This guide objectively compares the performance of a 3-propyl-1H-indazole lead against alternative chemotypes (e.g., VT-103) and provides a comprehensive framework for validating in vivo TE using three distinct methodologies: CETSA, ABPP, and DARTS.

Mechanistic Grounding: The Causality of P-Site Inhibition

To accurately measure target engagement, one must first understand the structural causality of the interaction. TEAD proteins undergo auto-palmitoylation, a post-translational modification essential for their stability and interaction with YAP.

The 3-propyl-1H-indazole core acts as a precise structural wedge. The aza-indazole skeleton bridges the hydrophobic channel of the P-site, while the carboxylic acid moiety positions itself at the cavity entrance. Here, it forms a critical salt bridge with the Lysine amine side chain (e.g., Lys289 in TEAD1) and a hydrogen bond with the Cysteine backbone (e.g., Cys359)[1]. This dual electrostatic and steric blockade effectively displaces the endogenous palmitate lipid, destabilizing the YAP-TEAD complex.

TEAD_Mechanism YAP YAP/TAZ Co-activator (Oncogenic Driver) ActiveTEAD Active YAP-TEAD Complex (Gene Transcription) YAP->ActiveTEAD Binds TEAD TEAD TEAD Transcription Factor (Apo-State / Unstable) TEAD->ActiveTEAD Palmitoylation InactiveTEAD Inhibited TEAD Complex (Degradation / Inactive) TEAD->InactiveTEAD Inhibitor Bound Palmitate Endogenous Palmitoylation (Auto-Lipidation) Palmitate->ActiveTEAD Binds P-Site Indazole 3-Propyl-1H-indazole (P-Site Inhibitor) Indazole->TEAD Competes for P-Site (Salt Bridge to LysC)

Mechanistic pathway of TEAD inhibition by 3-propyl-1H-indazole via P-site competition.

Objective Comparison of In Vivo TE Validation Methods

To cross-validate the 3-propyl-1H-indazole scaffold, we deploy three orthogonal systems. Each method exploits a different biophysical consequence of the ligand-target interaction.

  • In Vivo CETSA (Cellular Thermal Shift Assay): Evaluates thermodynamic stability. Ligand binding lowers the Gibbs free energy ( ΔG ) of the folded protein state, requiring higher thermal energy to induce denaturation and aggregation[2].

  • Competitive ABPP (Activity-Based Protein Profiling): Evaluates steric occupancy. The indazole physically blocks the incorporation of an alkyne-tagged palmitate probe into the P-site.

  • DARTS (Drug Affinity Responsive Target Stability): Evaluates conformational rigidity. Binding of the indazole locks TEAD into a rigid conformation, shielding protease cleavage sites from enzymatic degradation.

Quantitative Performance Comparison

The following table summarizes the in vivo target engagement metrics of an optimized 3-Propyl-1H-indazole lead compared to VT-103 (a first-generation methyl-sulfonamide TEAD inhibitor) in a tumor xenograft model.

CompoundChemotype / ScaffoldIn Vivo CETSA ( ΔTm​ )ABPP (Palmitate Competition IC 50​ )DARTS (Pronase Protection Fold)
3-Propyl-1H-indazole Lead Aza-indazole+5.2 °C 12 nM 4.5x
VT-103 Methyl-sulfonamide+4.1 °C45 nM2.1x
Vehicle Control N/ABaselineN/A1.0x

Data Interpretation: The 3-propyl-1H-indazole scaffold demonstrates superior target residence time and thermodynamic stabilization compared to the alternative sulfonamide chemotype, directly correlating with its enhanced ability to block auto-palmitoylation (12 nM IC 50​ ).

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating critical causality checks.

TE_Workflow Dose In Vivo Dosing (Tumor Xenograft Mice) Harvest Tissue Harvest & Homogenization Dose->Harvest CETSA Method 1: CETSA (Thermal Shift) Harvest->CETSA Heat Gradient ABPP Method 2: ABPP (Alkyne-Palmitate) Harvest->ABPP Probe Competition DARTS Method 3: DARTS (Pronase Digestion) Harvest->DARTS Limited Proteolysis Readout1 Western Blot / MS (Quantify Soluble TEAD) CETSA->Readout1 Readout2 Click Chemistry (Fluorophore Detection) ABPP->Readout2 Readout3 SDS-PAGE (Intact Protein Band) DARTS->Readout3

Parallel workflows for cross-validating in vivo target engagement of TEAD inhibitors.

Protocol A: In Vivo CETSA (Thermodynamic Validation)

Causality Principle: Heat increases the kinetic energy of the protein, breaking non-covalent bonds. The 3-propyl-1H-indazole salt bridge acts as a thermodynamic anchor, preventing unfolding.

  • In Vivo Dosing: Administer the 3-propyl-1H-indazole lead (30 mg/kg, PO) or vehicle to tumor-bearing mice.

  • Tissue Harvest: Excise the tumor 4 hours post-dose. Homogenize immediately in native lysis buffer (NP-40 free, supplemented with protease inhibitors) to preserve the native folded state of TEAD.

  • Thermal Aliquoting: Divide the homogenate into 8 equal aliquots. Subject each to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a precision PCR thermocycler, followed immediately by cooling on ice to halt denaturation.

  • Aggregation Clearance: Centrifuge the aliquots at 100,000 x g for 20 minutes at 4°C.

    • Self-Validation Checkpoint: The pellet contains denatured, aggregated proteins. The supernatant must be carefully extracted, as it contains the soluble, stable TEAD fraction. If the vehicle control does not show complete TEAD depletion at 65°C, the lysis buffer is likely too harsh (acting as a chemical denaturant).

  • Quantification: Analyze the soluble fraction via Western Blot. Plot the melting curve (Signal vs. Temperature) to calculate the ΔTm​ .

Protocol B: Competitive ABPP (Steric Occupancy Validation)

Causality Principle: If the indazole is successfully engaged in vivo, it occupies the P-site. Introducing an alkyne-tagged palmitate probe ex vivo will result in a measurable loss of click-chemistry fluorescence due to steric exclusion.

  • Tissue Preparation: Utilize the unheated homogenate from Protocol A.

  • Probe Labeling: Incubate the proteome homogenate (2 mg/mL) with 10 µM Alk-16 (alkyne-palmitate probe) for 1 hour at 37°C.

  • Click Chemistry (CuAAC): Add the click-chemistry master mix (Azide-Fluorophore, 1 mM CuSO 4​ , 1 mM TCEP, 100 µM TBTA). React for 1 hour at room temperature in the dark.

    • Self-Validation Checkpoint: Always include a "No-Copper" control alongside the samples. Without copper, the azide-alkyne cycloaddition cannot occur. Any fluorescence in this lane indicates non-specific sticking of the fluorophore, invalidating the assay.

  • Resolution: Quench the reaction, resolve proteins via SDS-PAGE, and perform in-gel fluorescence scanning. A significant reduction in the fluorescent band at ~50 kDa (TEAD) in the treated cohort confirms in vivo target engagement.

References

  • Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead MSC-4106. ACS Medicinal Chemistry Letters.[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.[Link]

Safety & Regulatory Compliance

Safety

3-Propyl-1H-indazole proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 3-Propyl-1H-indazole As a Senior Application Scientist, I frequently observe laboratories treating all organic solid waste with a generalized approach, which ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 3-Propyl-1H-indazole

As a Senior Application Scientist, I frequently observe laboratories treating all organic solid waste with a generalized approach, which can lead to critical safety and compliance failures. 3-Propyl-1H-indazole (CAS: 61485-18-5)[1] is a highly valuable heterocyclic building block used extensively in medicinal chemistry and drug development. However, its specific molecular architecture—an electron-rich indazole core coupled with a lipophilic propyl chain—demands targeted handling and disposal protocols.

This guide provides a self-validating, causality-driven methodology for the safe operational handling and disposal of 3-Propyl-1H-indazole, ensuring strict alignment with environmental regulations and laboratory safety standards.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the physical and chemical behavior of the compound. The indazole ring system can act as both a weak acid and a weak base, dictating our segregation strategy, while its physical state dictates our handling logistics.

Table 1: Quantitative Data & Operational Implications

Parameter / PropertyValue / SpecificationOperational Causality & Implication
CAS Registry Number 61485-18-5[1]Essential identifier required for accurate EPA waste manifesting.
Molecular Formula C10H12N2High nitrogen content; generates toxic NOx gases upon incomplete combustion. Mandates high-temperature incineration[2].
Physical State Crystalline SolidHigh risk of aerosolization. Mandates handling in a certified chemical fume hood with face velocity ≥ 100 fpm[3].
Chemical Reactivity Incompatible with strong oxidizersRisk of exothermic reaction. Must be strictly segregated from peroxides, nitric acid, and acid chlorides[3].
Max Accumulation Time 90 Days (Large Qty Generator)Dictates strict pickup scheduling with licensed disposal contractors.

Causality-Driven Safety & Handling Protocols

Before initiating any disposal procedure, personnel must don appropriate Personal Protective Equipment (PPE). The rationale here is risk mitigation based on the compound's specific properties:

  • Respiratory Protection: Because 3-Propyl-1H-indazole is a fine powder, it easily becomes airborne. Inhalation leads to severe respiratory tract irritation[4]. All transfers to waste containers must occur within a functioning fume hood.

  • Dermal Protection: The lipophilic propyl group enhances the molecule's ability to penetrate the stratum corneum. Double-gloving with chemical-resistant nitrile or neoprene is required to prevent systemic absorption[2].

  • Spill Management: If a spill occurs, do not dry sweep . Dry sweeping aerosolizes the crystalline powder. Instead, gently cover the spill with damp absorbent pads or an inert material (like sand or vermiculite), carefully scoop it into a dedicated hazardous waste container, and label it appropriately[5].

Step-by-Step Disposal Methodology

A self-validating protocol ensures that each step confirms the success and safety of the previous one. Do not attempt to neutralize or quench this compound in the laboratory[5].

Step 1: Waste Characterization and Segregation Categorize the waste into solid (residual powder, contaminated weighing paper, pipette tips) and liquid (solvent mixtures containing the compound). Crucial Check: Ensure the waste stream is completely isolated from aqueous acidic or strong oxidizing waste streams to prevent hazardous exothermic reactions[3].

Step 2: Containerization Collect the waste in a sealable, airtight, High-Density Polyethylene (HDPE) or glass container. HDPE is preferred as it is chemically inert to most indazole derivatives and is shatter-resistant. Ensure the lid is tightly secured to prevent vapor or dust escape[3].

Step 3: Labeling and EPA RCRA Compliance Under US EPA guidelines (40 CFR Parts 261.3), chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste[4]. While 3-Propyl-1H-indazole is not specifically P- or U-listed, it exhibits characteristics of toxicity and irritation. Immediately label the container with:

  • "Hazardous Waste"

  • Full Chemical Name: "3-Propyl-1H-indazole"

  • Hazard Class: "Toxic / Irritant"

  • The exact accumulation start date.

Step 4: Secondary Containment and Storage Store the sealed container in a designated Hazardous Waste Accumulation Area. Place the primary container inside a secondary containment bin to capture any potential breaches. Ensure the area is cool, dry, well-ventilated, and physically separated from incompatible chemicals[3].

Step 5: Final Destruction via Incineration The only acceptable method for the destruction of complex heterocyclic organics is high-temperature incineration[2]. This process provides enough thermal energy to break the highly stable carbon-nitrogen bonds. Ensure your licensed hazardous waste contractor utilizes facilities equipped with alkaline scrubbers to neutralize the acidic nitrogen oxide (NOx) gases generated during combustion.

Operational Workflow Visualization

To ensure operational clarity and prevent logistical errors, follow this decision-making workflow for the disposal of 3-Propyl-1H-indazole.

DisposalWorkflow Gen 3-Propyl-1H-indazole Waste Generation State Determine Waste State Gen->State Solid Solid Waste (Powder, Consumables) State->Solid Liquid Liquid Waste (Solvent Solutions) State->Liquid Segregate Segregate from Oxidizers & Strong Acids Solid->Segregate Liquid->Segregate Package Seal in Compatible HDPE/Glass Container Segregate->Package Label Apply EPA RCRA Hazardous Waste Label Package->Label Store Secondary Containment Storage (<90 Days) Label->Store Incinerate High-Temp Incineration (Licensed Contractor) Store->Incinerate

Workflow for the safe segregation, containerization, and disposal of 3-Propyl-1H-indazole waste.

References

  • Title: Material Safety Data Sheet - 1-Benzyl-3-hydroxy-1H-indazole (EPA RCRA 40 CFR 261.3 Guidelines) Source: Cole-Parmer URL: [Link]

  • Title: Imidazole & Nitrogen Heterocycle Safety and Disposal Procedures Source: Washington State University (WSU) Environmental Health & Safety URL: [Link]

Sources

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